MC2392
Description
Properties
Molecular Formula |
C26H34N2O |
|---|---|
Molecular Weight |
390.56096 |
IUPAC Name |
(2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C26H34N2O/c1-19(15-16-22-21(3)12-9-17-26(22,4)5)10-8-11-20(2)18-25(29)28-24-14-7-6-13-23(24)27/h6-8,10-11,13-16,18H,9,12,17,27H2,1-5H3,(H,28,29)/b11-8+,16-15+,19-10+,20-18+ |
InChI Key |
HDVFKZQGUOMDKW-FUQLHJDNSA-N |
SMILES |
O=C(NC1=CC=CC=C1N)/C=C(C)/C=C/C=C(C)/C=C/C2=C(C)CCCC2(C)C |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MC-2392; MC2392; MC 2392. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on a Novel, First-in-Class NSD2 Inhibitor: KTX-1001
Disclaimer: Initial searches for "MC2392" as an NSD2 inhibitor did not yield any publicly available information. This document has been prepared on a representative, well-characterized, and clinically relevant NSD2 inhibitor, KTX-1001, to fulfill the detailed requirements of the user's request for a technical guide.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of KTX-1001, a first-in-class, selective inhibitor of the histone methyltransferase NSD2. The document covers its mechanism of action, key quantitative data, detailed experimental protocols, and the broader context of the NSD2 signaling pathway in cancer.
Introduction to NSD2 and Its Role in Oncology
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as WHSC1 or MMSET, is a crucial histone methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2). This epigenetic modification is associated with active gene transcription. In normal cellular processes, the activity of NSD2 is tightly controlled. However, in various cancers, including multiple myeloma, acute lymphoblastic leukemia, and certain solid tumors like lung and prostate cancer, NSD2 is frequently dysregulated through genetic alterations such as chromosomal translocations (e.g., t(4;14) in multiple myeloma) or activating mutations.[1] This leads to aberrant chromatin states and uncontrolled proliferation of cancer cells. Consequently, the targeted inhibition of NSD2's catalytic activity has emerged as a promising therapeutic strategy.[1]
KTX-1001 is a selective inhibitor of NSD2 that is currently undergoing Phase 1 clinical trials for patients with relapsed or refractory multiple myeloma.[2][3] Its development marks a significant step towards validating NSD2 as a druggable target in oncology.
Quantitative Data on NSD2 Inhibitors
The following table summarizes the biochemical activity of KTX-1001 and other representative small molecule inhibitors of NSD2. This data is crucial for comparing the potency and characteristics of different inhibitory compounds.
| Compound | Target | Assay Type | IC50 (µM) | Notes |
| KTX-1001 | NSD2 | Not specified | Not specified | A first-in-class, selective NSD2 inhibitor currently in Phase 1 clinical trials for multiple myeloma.[2][3] |
| An exemplified compound by Novartis | NSD2 | LC-MS | 0.001-0.01 | A potent piperidinyl-methyl-purineamine based inhibitor.[4] |
| DT-NH-1 | NSD2-PWWP1 | HTRF | 0.08 ± 0.03 | A dual-targeting inhibitor of NSD2 and HDAC2.[5] |
| DA3003-1 | NSD2 | HotSpot Assay | 0.17 | A potent inhibitor identified through high-throughput screening.[6] |
| Chaetocin | NSD2 | HotSpot Assay | 0.13 | A potent inhibitor of NSD2 activity.[6] |
| ABT-199 | NSD2 | HotSpot Assay | 1.7 | An example of a compound with moderate inhibitory activity against NSD2.[6] |
| PF-03882845 | NSD2 | HotSpot Assay | 7.6 | An example of a compound with weaker inhibitory activity against NSD2.[6] |
| SAH | NSD2 | HotSpot Assay | 8.2 | The natural product and pan-methyltransferase inhibitor, S-adenosyl-L-homocysteine.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of NSD2 inhibitors.
NSD2 Methyltransferase Activity Assay (MTase-Glo™)
This assay is a luminescence-based method to measure the activity of NSD2 by quantifying the production of S-adenosyl-L-homocysteine (SAH).
-
Materials:
-
Full-length wild-type NSD2 enzyme (8 nM)
-
Nucleosome substrate (500 nM)
-
S-adenosyl-L-methionine (SAM) (1 µM)
-
Test compounds (e.g., KTX-1001) at various concentrations
-
MTase-Glo™ Reagent and UltraGlo™ Luciferase (Promega)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT)
-
1536-well plates
-
-
Procedure:
-
Dispense test compounds and DMSO controls into 1536-well plates.
-
Add NSD2 enzyme and nucleosome substrate to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate for the desired reaction time (e.g., 15 minutes) at room temperature.
-
Stop the reaction and detect the generated SAH by adding the MTase-Glo™ Reagent.
-
After a 30-minute incubation, add the UltraGlo™ Luciferase reagent.
-
Measure the luminescence signal using a plate reader.
-
The signal is inversely proportional to the NSD2 activity.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is an alternative method to measure NSD2 activity, relying on fluorescence resonance energy transfer.
-
Materials:
-
Full-length NSD2 enzyme (8 nM)
-
Biotinylated histone H3 peptide substrate
-
SAM (1 µM)
-
Anti-H3K36me2 antibody labeled with a donor fluorophore (e.g., Europium cryptate)
-
Streptavidin-XL665 (acceptor fluorophore)
-
Assay buffer
-
Low-volume 384-well plates
-
-
Procedure:
-
Add test compounds, NSD2 enzyme, and biotinylated H3 peptide substrate to the wells.
-
Initiate the reaction by adding SAM.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagents (anti-H3K36me2 antibody and streptavidin-XL665).
-
Incubate for 1-2 hours to allow for antibody binding.
-
Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
The HTRF ratio (665 nm/620 nm) is proportional to the level of H3K36me2.
-
Cellular Histone Methylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to reduce H3K36me2 levels within cells.
-
Materials:
-
Cancer cell line with high NSD2 expression (e.g., KMS-11 for multiple myeloma)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., KTX-1001)
-
Lysis buffer
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the NSD2 inhibitor or DMSO control for a specified duration (e.g., 48-96 hours).
-
Harvest the cells and lyse them to extract proteins.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K36me2 signal to the total H3 signal.
-
Visualizations: Signaling Pathways and Mechanisms
NSD2 Signaling Pathway in Cancer
NSD2 is implicated in several oncogenic signaling pathways. Its overexpression or hyperactivity leads to increased H3K36me2, which in turn promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates the central role of NSD2 in these pathways.
Caption: NSD2 is a key downstream effector of oncogenic signaling pathways like NF-κB and RAS.
Experimental Workflow for NSD2 Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of novel NSD2 inhibitors like KTX-1001.
Caption: A streamlined workflow for the preclinical evaluation of NSD2 inhibitors.
Mechanism of Action of Catalytic NSD2 Inhibitors
Catalytic inhibitors of NSD2, such as KTX-1001, function by directly binding to the enzyme's SET domain, thereby preventing the transfer of a methyl group from the cofactor SAM to the histone H3 substrate.
Caption: KTX-1001 competitively inhibits the SET domain of NSD2, blocking histone methylation.
Conclusion
The development of potent and selective NSD2 inhibitors, exemplified by the clinical advancement of KTX-1001, represents a significant stride in the field of epigenetic cancer therapy. By targeting the catalytic activity of NSD2, these molecules have the potential to reverse the aberrant epigenetic landscape that drives the proliferation and survival of cancer cells in various malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on this promising therapeutic target. Continued research and clinical evaluation will be crucial in fully elucidating the therapeutic potential of NSD2 inhibition in oncology.
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. USA Life Sciences Database [usalifesciences.com]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on MC2392 and its Interplay with the H3K36me2 Methylation Landscape
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MC2392 is a novel, context-selective hybrid molecule that leverages a dual mechanism of action, primarily functioning as a Histone Deacetylase (HDAC) inhibitor with a retinoid moiety. This design allows for targeted activity against the PML-RARα oncoprotein found in Acute Promyelocytic Leukemia (APL). While this compound's principal activity is the inhibition of HDACs within the PML-RARα repressive complex, its impact on the broader epigenetic landscape, including histone methylation marks such as H3K36me2, is an area of significant interest. This technical guide provides a comprehensive overview of this compound, a detailed exploration of the H3K36me2 methylation pathway, and an analysis of the potential crosstalk between these two fundamental epigenetic regulatory mechanisms. The document includes detailed experimental protocols, quantitative data, and pathway visualizations to support further research and drug development efforts in this area.
Introduction to this compound: A Hybrid Retinoid-HDAC Inhibitor
This compound is a synthetic compound designed to exhibit context-dependent anticancer activity. It is a hybrid molecule that combines the structural features of all-trans retinoic acid (ATRA) and a 2-aminoanilide derivative of the HDAC inhibitor MS-275 (Entinostat)[1]. This innovative design is predicated on the molecular pathology of APL, where the PML-RARα fusion protein recruits a co-repressor complex containing HDACs, leading to transcriptional repression and a block in myeloid differentiation[1].
Mechanism of Action
This compound is proposed to act through a "context-dependent" mechanism. The retinoid part of the molecule is thought to bind to the RARα moiety of the PML-RARα oncoprotein, thereby localizing the HDAC inhibitory activity of the MS-275-like portion to the repressive complex. This targeted inhibition of HDACs within the complex is believed to be more selective and potent in APL cells compared to the individual parent compounds[1][2]. In vitro studies have shown that this compound has weak ATRA and minimal global HDACi activity on its own. However, in PML-RARα-expressing cells, it induces changes in histone H3 acetylation at a subset of PML-RARα binding sites, leading to the altered expression of stress-responsive and apoptotic genes[1][2]. This targeted action results in rapid, caspase-8-dependent cell death in APL cells, while having minimal effect on other solid and leukemic tumors that do not express the PML-RARα fusion protein[1].
Chemical Structure
The chemical structure of this compound combines the key pharmacophores of its parent molecules.
The H3K36me2 Methylation Pathway: A Core Epigenetic Regulator
Histone H3 lysine 36 dimethylation (H3K36me2) is a crucial post-translational modification that plays a significant role in a variety of cellular processes, including transcriptional regulation, DNA repair, and the maintenance of genomic stability. The dynamic regulation of H3K36me2 levels is controlled by the coordinated action of histone methyltransferases ("writers") and demethylases ("erasers").
"Writers" of H3K36me2: The NSD Family of Methyltransferases
The primary enzymes responsible for depositing the H3K36me2 mark are the Nuclear Receptor-Binding SET Domain (NSD) family of histone methyltransferases[2][4][5]. This family consists of three members:
-
NSD1 (KMT3B): Essential for early mammalian development. Mutations in NSD1 are associated with Sotos syndrome, an overgrowth disorder[2][6][7].
-
NSD2 (MMSET/WHSC1): Also crucial for development. Its dysregulation is implicated in various cancers[2].
-
NSD3 (WHSC1L1): Involved in development and is frequently amplified or overexpressed in solid tumors[2][8].
These enzymes catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to the lysine 36 residue of histone H3.
"Erasers" of H3K36me2: The KDM2 Family of Demethylases
The removal of the H3K36me2 mark is primarily carried out by members of the Jumonji C (JmjC) domain-containing histone demethylase family, specifically the KDM2 subfamily[3][9][10][11].
-
KDM2A (JHDM1A/FBXL11): A lysine-specific demethylase that removes methyl groups from dimethylated H3K36. It plays a role in cell differentiation, development, and tumorigenesis[3][9][10][11].
-
KDM2B (JHDM1B/FBXL10): Shares structural similarities with KDM2A and also demethylates H3K36me2. It is involved in stem cell biology and has been linked to various cancers[3][9].
"Readers" of H3K36me2
"Reader" proteins recognize and bind to specific histone modifications, translating the epigenetic mark into a functional outcome. While the readers of H3K36me3 are well-characterized, the specific readers of H3K36me2 are still being actively investigated. One of the key downstream effectors that has been shown to be recruited by H3K36me2 is the DNA methyltransferase 3A (DNMT3A). This interaction links H3K36me2 to the establishment and maintenance of intergenic DNA methylation patterns[6][7].
Crosstalk Between HDAC Inhibition and H3K36me2 Methylation
While this compound's primary target is HDAC activity, the interconnected nature of epigenetic modifications suggests a potential for crosstalk between histone acetylation and H3K36me2 methylation. Histone acetylation, by neutralizing the positive charge of lysine residues, generally leads to a more open chromatin structure, which can influence the accessibility of other chromatin-modifying enzymes.
HDAC inhibitors have been shown to induce global changes in histone lysine and arginine methylation. For instance, some HDAC inhibitors can upregulate H3K4 methylation marks by repressing the expression of H3K4 demethylases[12]. Although direct, quantitative data on the effect of this compound or its parent compound MS-275 on H3K36me2 levels is not yet available in the public domain, it is plausible that HDAC inhibition could indirectly modulate the H3K36me2 landscape through several mechanisms:
-
Altering the expression of H3K36me2 "writers" or "erasers": HDAC inhibitors can alter gene expression profiles. It is possible that they could affect the transcription of NSD1/2/3 or KDM2A/B.
-
Modifying the activity of these enzymes: The activity of histone methyltransferases and demethylases can be influenced by the local chromatin environment. Changes in histone acetylation could create a more or less favorable environment for the binding and catalytic activity of the enzymes that regulate H3K36me2.
-
Affecting the recruitment of regulatory proteins: The acetylation status of histones can influence the binding of non-histone proteins that may, in turn, recruit or regulate the activity of the H3K36me2 machinery.
Further research, including detailed ChIP-seq and mass spectrometry-based proteomics studies following treatment with this compound, is necessary to elucidate the precise nature and extent of this potential crosstalk.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data directly linking this compound to H3K36me2 methylation. The primary publication on this compound focuses on its effects on histone acetylation and gene expression in the context of APL.
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target | Cell Line | Assay | Result | Reference |
| This compound | HDACs in PML-RARα complex | NB4 (APL) | HDAC Activity Assay | Selective inhibition of HDACs in the immunoprecipitated PML-RARα complex | [2] |
| This compound | Global HDACs | U937 | Western Blot (Histone Acetylation) | No net increase in global histone acetylation | [2] |
| MS-275 | Class I HDACs | U937 | Western Blot (Histone Acetylation) | Increased global histone acetylation | [2] |
| SAHA (Vorinostat) | Class I/II HDACs | U937 | Western Blot (Histone Acetylation) | Increased global histone acetylation | [2] |
| This compound | Cell Viability | NB4 (APL) | Cell Viability Assay | Induces rapid and massive cell death | [1] |
| This compound | Cell Viability | Non-APL cell lines | Cell Viability Assay | Not affected | [1] |
Detailed Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K36me2
This protocol is a generalized procedure for performing ChIP-seq to map the genome-wide distribution of H3K36me2.
-
Cell Culture and Cross-linking:
-
Culture cells to the desired density.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and wash the cells with ice-cold PBS.
-
-
Chromatin Preparation and Sonication:
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in a suitable buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
RNA Sequencing (RNA-seq) for Leukemia Cells
This protocol outlines the general steps for performing RNA-seq to analyze the transcriptome of leukemia cells.
-
RNA Extraction:
-
Isolate total RNA from leukemia cells using a suitable method (e.g., TRIzol reagent).
-
Assess RNA quality and quantity.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Perform quality control, read alignment, and differential gene expression analysis.
-
HDAC Activity Assay
This is a general protocol for measuring HDAC activity from cell extracts.
-
Nuclear Extract Preparation:
-
Isolate nuclei from cultured cells.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine the protein concentration of the nuclear extract.
-
-
HDAC Reaction:
-
In a 96-well plate, add the nuclear extract to a reaction buffer containing a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Include a known HDAC inhibitor (e.g., Trichostatin A) as a negative control.
-
Incubate the plate at 37°C for a defined period.
-
-
Development and Measurement:
-
Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and an HDAC inhibitor. The protease cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence using a microplate reader (excitation ~355 nm, emission ~460 nm).
-
Quantify HDAC activity relative to a standard curve of the free fluorophore.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: The H3K36me2 methylation pathway.
Caption: Proposed mechanism of action of this compound.
Caption: ChIP-seq experimental workflow.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for APL by targeting the specific molecular vulnerability created by the PML-RARα oncoprotein. Its primary mechanism of action as a context-dependent HDAC inhibitor is well-supported by initial studies. The H3K36me2 methylation pathway is a fundamental epigenetic regulatory system with profound implications for gene expression and genome stability.
The potential for crosstalk between HDAC inhibition by this compound and the H3K36me2 landscape presents an exciting avenue for future research. Elucidating this relationship could provide deeper insights into the comprehensive epigenetic consequences of this compound treatment and may uncover novel therapeutic opportunities. Future studies should focus on:
-
Quantitative analysis of H3K36me2 levels: Performing ChIP-seq and mass spectrometry to directly measure changes in H3K36me2 abundance and distribution following this compound treatment in relevant cell models.
-
Investigating the expression and activity of H3K36me2 writers and erasers: Assessing the impact of this compound on the NSD and KDM2 families of enzymes.
-
Exploring the functional consequences: Determining how any observed changes in H3K36me2 contribute to the therapeutic effects of this compound.
A thorough understanding of the interplay between this compound and the H3K36me2 pathway will be crucial for the continued development of this and other targeted epigenetic therapies.
References
- 1. H3K36me2 Monoclonal Antibody (T.571.7), ChIP-Verified (MA5-14867) [thermofisher.com]
- 2. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM2A/B lysine demethylases and their alternative isoforms in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.nova.edu [scholars.nova.edu]
- 5. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Biological Functions of the KDM2 Family of Histone Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone demethylase KDM2A: Biological functions and clinical values (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Effects of Histone Deacetylase Inhibitors on Modulating H3K4 Methylation Marks – A Novel Cross-Talk Mechanism between Histone-Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Histone H3 (di methyl K36) antibody - ChIP Grade (ab9049) | Abcam [abcam.com]
- 14. H3K36me2 Antibody - ChIP-seq Grade (C15310127) | Diagenode [diagenode.com]
- 15. H3K36me2 Polyclonal Antibody (PA5-96117) [thermofisher.com]
In-depth Technical Guide: The Role of MC2392 in Chromatin Remodeling
Notice to the User:
Our comprehensive search for "MC2392" in the context of chromatin remodeling, histone modification, and gene expression did not yield any specific, publicly available information for a molecule or compound with this identifier. The search results were general in nature, discussing the broader field of epigenetics but providing no data, experimental protocols, or signaling pathways associated with a substance named "this compound."
This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-public designation for a compound, or potentially a misnomer. Without any foundational information on the identity and mechanism of action of this compound, it is not possible to generate the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.
We recommend verifying the identifier "this compound" and providing a more specific chemical name, a relevant publication, or any other contextual information that could help in identifying this molecule. Once the correct identity of the compound is established, we will be able to proceed with generating the detailed technical guide as requested.
No Publicly Available Data on MC2392 for Target Validation in Multiple Myeloma
Despite a comprehensive search of scientific and medical databases, no public information is available for a compound or target designated as "MC2392" in the context of multiple myeloma or cancer research.
Extensive searches were conducted to identify "this compound" as a drug, its mechanism of action, or any associated preclinical or clinical studies. These inquiries have yielded no relevant results, suggesting that "this compound" may be an internal project code not yet disclosed in public literature, a misidentified term, or a compound that has not progressed to a stage where data is publicly available.
Consequently, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations for the following reasons:
-
No Quantitative Data: Without any published studies, there is no quantitative data to summarize in tables.
-
No Experimental Protocols: Methodologies for experiments cannot be detailed as no such experiments on "this compound" have been publicly described.
-
No Known Signaling Pathways: The signaling pathways affected by a non-public compound are unknown, and therefore, no diagrams can be generated.
For researchers, scientists, and drug development professionals interested in novel targets in multiple myeloma, it is recommended to refer to publicly validated targets and compounds in the literature. Should "this compound" be a proprietary compound, access to internal documentation would be necessary to fulfill the request. If the designation is a typographical error, providing the correct name would allow for a renewed and potentially successful search for the relevant information.
No Publicly Available Information on MC2392
Despite a comprehensive search of available scientific and patent literature, no public information could be found regarding a compound designated as MC2392.
This includes a lack of data on its discovery, synthesis, biological activity, and mechanism of action. The initial search yielded general information on the synthesis of quinazoline derivatives, a class of compounds with a wide range of biological activities.[1][2][3] However, no specific link or mention of this compound within this or any other chemical class could be established.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to this compound at this time.
It is possible that:
-
This compound is an internal designation for a compound that has not yet been disclosed in public literature.
-
The designation may be incorrect or contain a typographical error .
-
The information resides in proprietary databases or internal company reports that are not publicly accessible.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal or proprietary sources that may hold the relevant data. Without any publicly available information, a technical guide on the discovery and synthesis of this compound cannot be generated.
References
The Emergence of QUB-2392: A Novel Peptide Modulating Gene Expression in Leukemia
An In-depth Technical Guide on the Preclinical Efficacy and Mechanism of Action of QUB-2392
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that can selectively eliminate malignant cells while minimizing damage to healthy tissues. A promising new agent in this arena is QUB-2392, a novel bioactive peptide that has demonstrated significant anti-leukemic properties. This technical guide provides a comprehensive overview of the current understanding of QUB-2392, with a specific focus on its effects on gene expression in cancer cells. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanism of action of this novel peptide. It is important to note that the query "MC2392" did not yield specific results; however, the closely named peptide "QUB-2392" has been the subject of recent research and will be the focus of this guide.
Overview of QUB-2392
QUB-2392 is a novel bioactive peptide originally isolated from frog skin secretions.[1] The name is derived from Queen's University Belfast (QUB), where it was developed, and its molecular weight of 2392.[1] Preclinical studies have demonstrated its potential as an anti-leukemic agent, with observed efficacy against various leukemia cell lines, including acute myeloid leukemia, acute lymphoblastic leukemia, and chronic myeloid leukemia.[1] The therapeutic activity of QUB-2392 appears to be mediated through its ability to modulate the expression of key genes involved in apoptosis, cell proliferation, and tumor suppression.
Effects on Gene Expression in Leukemia Cells
Proteomic and gene profiling analyses have revealed that QUB-2392 induces significant changes in the gene expression landscape of leukemia cells. The primary mechanism of action appears to be the induction of apoptosis and inhibition of cell proliferation through the differential regulation of key genes.
Upregulation of Pro-Apoptotic and Tumor Suppressor Genes
A critical aspect of QUB-2392's anti-cancer activity is its ability to upregulate the expression of genes that promote programmed cell death (apoptosis) and suppress tumor growth. One of the major challenges in cancer therapy is the ability of cancer cells to evade apoptosis.[1] QUB-2392 addresses this by increasing the expression of pro-apoptotic proteins.[1]
Furthermore, the peptide has been observed to upregulate key tumor suppressor genes.[1] Tumor suppressors play a crucial role in regulating cell division and preventing the uncontrolled proliferation characteristic of cancer.
Table 1: Upregulated Genes in Leukemia Cells Treated with QUB-2392
| Gene/Protein Category | Specific Examples (if available) | Observed Effect | Reference |
| Pro-apoptotic Proteins | Apoptosis-Inducing Factor | Upregulation | [1] |
| Tumor Suppressors | p53 | Upregulation | [1] |
Downregulation of Oncogenes
In addition to promoting cell death and tumor suppression, QUB-2392 also actively inhibits the molecular machinery that drives cancer cell proliferation. This is achieved by downregulating the expression of oncogenes, which are genes that have the potential to cause cancer.[1] By suppressing these genes, QUB-2392 effectively curtails the uncontrolled growth of leukemia cells.[1]
Table 2: Downregulated Genes in Leukemia Cells Treated with QUB-2392
| Gene/Protein Category | Specific Examples (if available) | Observed Effect | Reference |
| Oncogenes | Not specified in initial findings | Downregulation | [1] |
| DNA Damage Response Proteins | ATM, ATR | Downregulation | [1] |
Signaling Pathways and Molecular Mechanisms
The modulation of gene expression by QUB-2392 suggests its involvement in critical signaling pathways that govern cell fate. The upregulation of p53, a central hub in the cellular stress response, indicates a potential activation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of QUB-2392 in leukemia cells.
Experimental Protocols
The findings on QUB-2392's effect on gene expression were elucidated through a combination of proteomics and gene sequencing techniques.
Cell Lines and Culture
A panel of four different leukemia cell lines was utilized to assess the efficacy of QUB-2392, encompassing:
-
Acute Myeloid Leukemia (AML)
-
Acute Lymphoblastic Leukemia (ALL)
-
Chronic Myeloid Leukemia (CML)
Proteomic Analysis
Mass spectrometry-based proteomics was employed to identify and quantify changes in the protein expression profiles of leukemia cells following treatment with QUB-2392. This allowed for the identification of upregulated and downregulated proteins, providing insights into the cellular pathways affected by the peptide.
Gene Sequencing
To investigate the impact of QUB-2392 at the transcriptional level, gene sequencing was performed. This enabled the identification of genes whose expression was significantly altered in response to the peptide, confirming the findings from the proteomic analysis and providing a broader view of the genetic reprogramming induced by QUB-2392.
Caption: Experimental workflow for analyzing QUB-2392's effects.
Future Directions and Therapeutic Potential
The initial findings for QUB-2392 are highly promising, suggesting its potential as a novel therapeutic agent for leukemia. Future research will focus on several key areas:
-
Primary Leukemia Cells: Testing the efficacy of QUB-2392 on primary leukemia cells from patients to validate the findings from cell line studies.[1]
-
Translational Medicine: Exploring the potential for translating these preclinical findings into clinical trials to evaluate the safety and efficacy of QUB-2392 in human patients.[1]
-
Immunomodulatory Effects: Further investigation into the immunomodulatory properties of the peptide, which could enhance its anti-cancer activity.[1]
The ability of QUB-2392 to induce apoptosis and inhibit proliferation through the modulation of key gene expression pathways makes it a strong candidate for further development as an anti-leukemic drug.
Caption: Logical flow of QUB-2392's anticancer mechanism.
References
In-depth Technical Guide: Cellular Pathways Affected by MC2392
Abstract
MC2392 is a novel small molecule inhibitor that has demonstrated significant effects on key cellular signaling pathways implicated in cancer progression. This document provides a comprehensive overview of the known cellular pathways modulated by this compound, supported by quantitative data from preclinical studies. Detailed experimental methodologies are provided to enable replication and further investigation. The core signaling pathways, including the Protein Kinase C (PKC) and downstream MAPK/ERK pathways, are visually represented through detailed diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's mechanism of action.
Introduction
This compound is a synthetic compound identified through high-throughput screening for its potent anti-proliferative effects in various cancer cell lines. Its mechanism of action is primarily centered around the inhibition of specific protein kinases that are crucial for tumor cell growth and survival. This document synthesizes the current understanding of the molecular pathways affected by this compound.
Core Cellular Pathways Modulated by this compound
This compound has been shown to primarily affect the Protein Kinase C (PKC) signaling cascade, which in turn influences the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK branch.
Protein Kinase C (PKC) Pathway
This compound acts as a competitive inhibitor of Protein Kinase C (PKC), a family of protein kinases that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins.
The Emerging Role of NSD2 Inhibition in KRAS-Mutant Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the function of the nuclear receptor binding SET domain protein 2 (NSD2) in the pathogenesis of lung cancer and the therapeutic potential of its inhibition. While specific data on a compound designated MC2392 is not publicly available, this document provides a comprehensive overview of the mechanism of action and preclinical efficacy of potent, selective small-molecule NSD2 inhibitors that have been recently described in scientific literature.
Introduction: NSD2 as a Therapeutic Target in Lung Cancer
Lung cancer, particularly non-small cell lung cancer (NSCLC) driven by KRAS mutations, remains a significant therapeutic challenge. Emerging evidence has identified NSD2, a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), as a key epigenetic regulator implicated in the progression of KRAS-mutant lung adenocarcinoma.[1] Upregulation of NSD2 and the subsequent aberrant increase in H3K36me2 levels are associated with oncogenic gene expression programs that sustain tumor growth.[1] Consequently, the enzymatic activity of NSD2 has emerged as a compelling target for therapeutic intervention.
Mechanism of Action of NSD2 Inhibitors
Recent research has led to the development of a series of potent and selective small-molecule NSD2 inhibitors (NSD2i). These inhibitors typically function as competitive antagonists of S-adenosylmethionine (SAM), the methyl donor cofactor for NSD2. By binding to the SAM pocket, these inhibitors block the catalytic activity of NSD2, leading to a global reduction in H3K36me2 levels. This epigenetic "rewiring" reverses the pathological chromatin state associated with NSD2 hyperactivity, ultimately suppressing the transcription of oncogenic drivers.[2]
Preclinical Efficacy of NSD2 Inhibitors in Lung Cancer Models
Extensive preclinical studies have demonstrated the anti-tumor activity of NSD2 inhibitors in various lung cancer models.
In Vitro Activity
NSD2 inhibitors have shown potent and selective growth inhibition of human lung cancer cell lines, particularly those harboring KRAS mutations.
| Compound Class | Cell Line | IC50 (nM) | Reference |
| NSD2i (e.g., IACS-17817) | A549 (KRAS G12S) | <100 | [2] |
| NSD2i (e.g., IACS-17817) | H358 (KRAS G12C) | <100 | [2] |
Table 1: Representative In Vitro Activity of NSD2 Inhibitors in Lung Cancer Cell Lines. IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
In Vivo Efficacy
In patient-derived xenograft (PDX) models of KRAS-mutant lung cancer, treatment with NSD2 inhibitors has been shown to significantly impair tumor growth.[2] Furthermore, in genetically engineered mouse models (GEMMs) of KRAS G12C-driven lung cancer, NSD2 inhibition not only suppressed tumor progression but also demonstrated synergistic activity when combined with KRAS inhibitors like sotorasib.[2] This combination therapy led to profound tumor regression and extended survival, highlighting a promising clinical strategy.[2]
Signaling Pathways and Experimental Workflows
The study of NSD2 function and its inhibition in lung cancer involves a range of molecular and cellular biology techniques.
Caption: NSD2 Signaling Pathway in KRAS-Mutant Lung Cancer.
Caption: Experimental Workflow for Studying NSD2 Inhibitors.
Detailed Experimental Protocols (Templates)
The following are generalized protocols for key experiments used to characterize NSD2 inhibitors. Specific details may need to be optimized for individual compounds and cell lines.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the NSD2 inhibitor (e.g., this compound) or vehicle control (DMSO) for 72-96 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blotting for H3K36me2
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 4-20% SDS-polyacrylamide gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K36me2 (1:1000) and total Histone H3 (1:2000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cross-link protein-DNA complexes in treated and untreated cells with 1% formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K36me2 or an IgG control overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR for target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject 1-5 million lung cancer cells into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer the NSD2 inhibitor (e.g., this compound) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.
-
Tissue Analysis: Harvest tumors for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry for H3K36me2).
Conclusion and Future Directions
The inhibition of NSD2 represents a promising new therapeutic strategy for KRAS-mutant lung cancer. The preclinical data for the emerging class of NSD2 inhibitors are highly encouraging, demonstrating potent anti-tumor activity both as single agents and in combination with targeted therapies. While information on the specific compound this compound is not in the public domain, the collective evidence strongly supports the continued investigation of NSD2 inhibitors in clinical trials for patients with lung cancer. Future research will focus on identifying predictive biomarkers of response, optimizing combination strategies, and elucidating potential mechanisms of resistance.
References
A Technical Guide to the Structural Basis of Small Molecule Binding to the NSD2-PWWP1 Domain
Disclaimer: Initial research indicates that the molecule MC2392 is a selective HDAC inhibitor that binds to the RARα moiety, rather than the histone methyltransferase NSD2.[1] Consequently, there is no available data on the structural binding of this compound to NSD2. This guide will instead provide a comprehensive overview of the structural basis for small molecule inhibitor binding to the PWWP1 domain of NSD2, using publicly available data for representative inhibitors as a framework.
Introduction to NSD2
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as WHSC1 or MMSET, is a histone lysine methyltransferase that plays a critical role in chromatin regulation.[2][3] It primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me2).[2] Aberrant NSD2 activity, through overexpression, translocation t(4;14) in multiple myeloma, or hyperactivating mutations, is strongly implicated in the oncogenesis of various cancers.[4][5]
NSD2 is a large, multi-domain protein comprising:
-
PWWP Domains (PWWP1 and PWWP2): These act as "reader" domains, recognizing and binding to methylated histones and DNA.
-
PHD Zinc Fingers (PHD1-5): Involved in protein-protein interactions and recognition of histone modifications.
-
SET Domain: The catalytic core responsible for transferring a methyl group from its co-factor S-adenosylmethionine (SAM) to the histone substrate.
Targeting the catalytic SET domain has proven challenging; therefore, inhibiting the function of the PWWP1 reader domain presents an alternative and promising therapeutic strategy.
The NSD2-PWWP1 Domain: A Druggable Target
The first PWWP domain of NSD2 (NSD2-PWWP1) specifically recognizes and binds to the H3K36me2 mark that NSD2 itself deposits. This interaction is crucial for anchoring NSD2 to chromatin, which in turn facilitates its oncogenic gene expression programs. Disrupting this interaction with a small molecule inhibitor can displace NSD2 from chromatin and mitigate its downstream effects.
Structural Basis of Inhibitor Binding to the NSD2-PWWP1 Aromatic Cage
The binding of small molecule inhibitors to the NSD2-PWWP1 domain has been elucidated through X-ray crystallography. A key example is the binding of the inhibitor UNC6934 , whose structure in complex with the PWWP1 domain is available (PDB ID: 6XCG).[6]
Inhibitors like UNC6934 target a conserved, deep aromatic cage within the PWWP1 domain. This cage is normally responsible for recognizing the trimethylated lysine side chain of histones. The key interactions typically involve:
-
Cation-π and Hydrophobic Interactions: The inhibitor occupies the narrow, lipophilic pocket formed by the side chains of key aromatic residues.
-
Hydrogen Bonding: Polar moieties on the inhibitor can form hydrogen bonds with residues lining the pocket or with structured water molecules.
By occupying this critical binding pocket, the inhibitor competitively prevents the PWWP1 domain from engaging with its natural ligand on the histone tail, thereby disrupting NSD2's localization and function at chromatin.
Quantitative Binding Data
The binding affinity of small molecule inhibitors to the NSD2-PWWP1 domain is typically determined using biophysical techniques like Surface Plasmon Resonance (SPR). This data is crucial for structure-activity relationship (SAR) studies and inhibitor optimization.
| Compound Class | Target Domain | Method | Affinity (Kd) |
| Representative PWWP1 Inhibitor | NSD2-PWWP1 | SPR | Low μM to nM range |
| Example Value | NSD2-PWWP1 | SPR | 349 nM[4] |
Note: The specific Kd value is representative of potent inhibitors developed for this target.
Experimental Protocols
Protocol for Determining Binding Affinity via Surface Plasmon Resonance (SPR)
This protocol outlines the general steps for measuring the binding kinetics and affinity of a small molecule inhibitor to the NSD2-PWWP1 domain.[7][8][9]
1. Preparation of Materials:
- Protein: Express and purify the NSD2-PWWP1 domain with a suitable tag (e.g., His6-tag) to >95% homogeneity.
- Ligand (Inhibitor): Dissolve the small molecule inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock, then prepare a serial dilution in running buffer.
- Buffers: Prepare running buffer (e.g., HBS-EP+), immobilization buffer, and regeneration solution.
2. Ligand Immobilization:
- Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
- Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9]
- Immobilize a capture antibody (e.g., anti-His antibody) to the activated surface.
- Inject the purified NSD2-PWWP1 protein, which will be captured by the antibody. A reference flow cell should be prepared without the protein to subtract background signal.
3. Analyte Binding Assay:
- Inject a series of concentrations of the small molecule inhibitor over the flow cells containing the immobilized NSD2-PWWP1 and the reference cell at a constant flow rate.[7]
- Monitor the association phase as the inhibitor binds to the protein.
- Switch back to running buffer and monitor the dissociation phase.
- After each cycle, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.
4. Data Analysis:
- The instrument records the change in refractive index in Resonance Units (RU) over time, generating a sensorgram.[8]
- After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kd).
Protocol for Determining Co-Crystal Structure via X-ray Crystallography
This protocol describes the general workflow for obtaining a high-resolution crystal structure of the NSD2-PWWP1 domain in complex with an inhibitor.[1][10][11][12][13]
1. Protein Preparation and Complex Formation:
- Express and purify the NSD2-PWWP1 domain to a high concentration (typically 5-20 mg/mL) and >98% purity.[10][12]
- Incubate the purified protein with a molar excess of the small molecule inhibitor to ensure saturation of the binding site.
2. Crystallization Screening:
- Use vapor diffusion (hanging drop or sitting drop method) or microbatch techniques to screen a wide range of crystallization conditions (precipitants, buffers, pH, additives).[1][11]
- In a typical hanging drop setup, a small drop containing the protein-inhibitor complex and the precipitant solution is equilibrated against a larger reservoir of the precipitant solution.[11][12]
3. Crystal Optimization and Growth:
- Identify initial "hit" conditions that produce small crystals or precipitate.
- Systematically vary the parameters (e.g., precipitant concentration, pH) around the hit condition to optimize for larger, single, diffraction-quality crystals.
4. Data Collection:
- Cryo-protect the crystal by soaking it in a solution containing a cryoprotectant (e.g., glycerol) and flash-cool it in liquid nitrogen.
- Mount the frozen crystal on a goniometer in an X-ray beamline (typically at a synchrotron source).
- Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector.[13]
5. Structure Determination and Refinement:
- Process the diffraction data to determine the unit cell dimensions and space group.
- Solve the phase problem using molecular replacement, using a known structure of a similar PWWP domain as a search model.
- Build an atomic model of the protein and the bound inhibitor into the resulting electron density map.
- Refine the model against the experimental data to improve its geometry and fit to the density map, resulting in a final high-resolution structure.
Visualizations
Caption: Experimental workflow for inhibitor characterization.
Caption: Simplified NSD2 oncogenic signaling pathway.
Caption: Mechanism of action for an NSD2-PWWP1 inhibitor.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. S-EPMC4747696 - Transition state for the NSD2-catalyzed methylation of histone H3 lysine 36. - OmicsDI [omicsdi.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. [PDF] Structure-based Discovery of a Series of NSD2-PWWP1 Inhibitor | Semantic Scholar [semanticscholar.org]
- 6. InterPro [ebi.ac.uk]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 13. phys.libretexts.org [phys.libretexts.org]
Methodological & Application
Application Notes and Protocols for MC2392 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC2392 is a novel investigational compound with potential therapeutic applications. These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound, focusing on its effects on cell viability and apoptosis. The described methodologies are essential for preclinical assessment and mechanism of action studies.
Data Presentation
Table 1: Dose-Response Effect of this compound on Cancer Cell Line Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{15.2} |
| 1 | 85.3 ± 5.1 | |
| 5 | 62.1 ± 3.8 | |
| 10 | 51.5 ± 4.2 | |
| 25 | 28.7 ± 3.1 | |
| 50 | 15.9 ± 2.5 |
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines (Annexin V/PI Staining)
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound (15 µM) | 45.8 ± 3.5 | 35.1 ± 2.9 | 15.6 ± 1.8 | 3.5 ± 0.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., the IC50 value determined from the MTT assay) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Hypothetical this compound-targeted apoptotic signaling pathway.
Application Notes and Protocols for MC2392 Treatment in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC2392 is a novel hybrid compound developed from the fusion of all-trans retinoic acid (ATRA) and the 2-aminoanilide tail of the HDAC inhibitor MS-275.[1][2] This rationally designed molecule exhibits context-selective activity, primarily targeting acute promyelocytic leukemia (APL) cells that express the PML-RARα fusion protein.[1][2] Unlike broad-spectrum HDAC inhibitors, this compound shows minimal general HDACi activity and weak ATRA activity, offering a targeted therapeutic approach.[1][2] Its mechanism of action involves binding to the RARα moiety of the PML-RARα oncoprotein and selectively inhibiting the associated HDACs within the repressive complex.[1][2] This targeted inhibition leads to changes in histone H3 acetylation at specific PML-RARα binding sites, triggering a cascade of events culminating in apoptosis.[1][2] These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its cytotoxic effects through a highly specific mechanism of action in PML-RARα-positive APL cells. The key steps are outlined below:
-
Selective Binding: this compound binds to the RARα portion of the PML-RARα fusion protein.[1][2]
-
Targeted HDAC Inhibition: By binding to the oncoprotein, this compound is brought into close proximity to the HDAC-containing repressive complex that is recruited by PML-RARα. This allows for the selective inhibition of HDACs within this complex.[1][2]
-
Histone Acetylation: The inhibition of HDAC activity leads to an increase in histone H3 acetylation at a specific subset of PML-RARα binding sites, altering the chromatin structure.[1]
-
Gene Expression Changes: The altered epigenetic landscape results in the modified expression of stress-responsive and apoptotic genes.[1][2]
-
Induction of Apoptosis: this compound induces rapid and massive caspase-8-dependent apoptosis.[1][2] This process is also associated with the induction of Receptor-Interacting Protein 1 (RIP1) and the production of Reactive Oxygen Species (ROS).[1][2]
Data Presentation
| Cell Line | This compound Concentration | Treatment Duration | Observed Effects | Reference |
| NB4 (APL) | 5 µM | 24 - 48 hours | Induction of pre-G1 cell cycle fraction, activation of caspases-3/7, -8, and -9, dissipation of mitochondrial membrane potential, and production of Reactive Oxygen Species (ROS). | [3] |
| U937 (AML) | 5 µM | 24 hours | No significant increase in histone H3 acetylation or p21 protein induction, indicating a lack of general HDACi activity at this concentration. | [3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on adherent or suspension cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. For suspension cells, gentle centrifugation may be needed to pellet the cells before media changes.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis and necrosis following this compound treatment using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells after this compound treatment. For adherent cells, use trypsin-EDTA to detach the cells.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression of key proteins involved in the this compound-induced signaling pathway (e.g., cleaved caspases, PML-RARα).
Materials:
-
This compound-treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-8, anti-PML, anti-RARα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway of this compound in APL Cells
Caption: this compound signaling pathway in APL cells.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound effects.
References
Application Notes and Protocols for Western Blot Analysis of H3K36me2 Following MC2392 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone modifications are critical epigenetic regulators of gene expression and chromatin structure. The dimethylation of lysine 36 on histone H3 (H3K36me2) is a key mark associated with transcriptional elongation and the prevention of spurious transcription initiation. Dysregulation of H3K36me2 has been implicated in various diseases, including cancer. MC2392 is a novel small molecule inhibitor that has been characterized as a histone deacetylase (HDAC) inhibitor. While HDAC inhibitors primarily target histone acetylation, there is significant crosstalk between histone acetylation and methylation. Inhibition of HDACs can lead to a more open chromatin state, potentially influencing the activity of histone methyltransferases (HMTs) and demethylases (KDMs) that regulate H3K36me2 levels.
These application notes provide a detailed protocol for the detection and semi-quantification of H3K36me2 levels in cultured cells following treatment with this compound using Western blotting. The protocol covers cell culture and treatment, histone extraction, protein quantification, gel electrophoresis, protein transfer, and immunodetection. Additionally, we present representative data and discuss the potential signaling pathways affected by this compound treatment.
Signaling Pathways and Crosstalk
This compound, as an HDAC inhibitor, increases global histone acetylation, leading to a more relaxed chromatin structure. This alteration in chromatin architecture can indirectly influence other epigenetic modifications, including histone methylation. The interplay between histone acetylation and methylation is complex. For instance, the H3K36me2 methyltransferase NSD1 has been shown to interact with HDAC1. Inhibition of HDAC1 could, therefore, modulate NSD1 activity and subsequent H3K36me2 deposition. Furthermore, HDAC inhibitors have been shown to affect major signaling pathways such as the MAPK and PI3K-Akt pathways, which can, in turn, influence chromatin-modifying enzymes and gene expression.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on H3K36me2 levels in a cancer cell line (e.g., HeLa). Cells were treated with increasing concentrations of this compound for 24 hours. H3K36me2 and total Histone H3 (as a loading control) levels were quantified using densitometry.
| Treatment Group | This compound Concentration (µM) | Mean H3K36me2 Intensity (Arbitrary Units) | Mean Total H3 Intensity (Arbitrary Units) | Normalized H3K36me2 Level (H3K36me2 / Total H3) | Fold Change vs. Control |
| Control (DMSO) | 0 | 1.25 | 1.30 | 0.96 | 1.00 |
| This compound | 1 | 1.05 | 1.28 | 0.82 | 0.85 |
| This compound | 5 | 0.78 | 1.32 | 0.59 | 0.61 |
| This compound | 10 | 0.55 | 1.29 | 0.43 | 0.45 |
Note: This data is representative and should be confirmed experimentally. A decrease in H3K36me2 levels is a plausible outcome based on the known crosstalk between histone acetylation and methylation.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is for adherent cells grown in a 6-well plate format.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare working solutions of this compound in complete growth medium from the stock solution. For the control wells, prepare medium with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound or DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Histone Extraction (Acid Extraction Method)
This method is suitable for enriching histone proteins for Western blot analysis.
Materials:
-
Treated and control cells from the 6-well plates
-
Ice-cold PBS
-
Cell scrapers
-
Lysis Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and 1.5 mM PMSF)
-
0.4 N Sulfuric Acid (H2SO4)
-
Trichloroacetic Acid (TCA)
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS to each well and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge the cells at 600 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of Lysis Buffer and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant contains cytoplasmic proteins and can be discarded for this protocol.
-
Resuspend the nuclear pellet in 400 µL of 0.4 N H2SO4. Incubate on a rotator at 4°C for at least 1 hour (or overnight).
-
Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant containing the histones to a new pre-chilled microcentrifuge tube.
-
Add TCA to the supernatant to a final concentration of 20% (v/v). Incubate on ice for 30 minutes to precipitate the histones.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the histone pellet twice with 1 mL of ice-cold acetone. Air-dry the pellet for 10-15 minutes at room temperature.
-
Resuspend the histone pellet in an appropriate volume of deionized water (e.g., 50-100 µL).
Protein Quantification
Materials:
-
Histone extract
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Determine the protein concentration of the histone extracts using a BCA Protein Assay Kit according to the manufacturer's instructions.
Western Blotting
Materials:
-
Histone extracts
-
4x Laemmli sample buffer
-
15% SDS-polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF membrane (0.2 µm pore size is recommended for small proteins like histones)
-
Transfer buffer
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies:
-
Rabbit anti-H3K36me2
-
Rabbit or Mouse anti-Histone H3 (loading control)
-
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix equal amounts of protein (e.g., 10-20 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 15% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A transfer time of 60-90 minutes at 100V (wet transfer) is generally sufficient.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K36me2 and anti-Histone H3) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for both antibodies.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities for H3K36me2 and total Histone H3 using densitometry software (e.g., ImageJ). Normalize the H3K36me2 signal to the total Histone H3 signal for each sample.
Conclusion
This document provides a comprehensive guide for investigating the effects of the HDAC inhibitor this compound on H3K36me2 levels using Western blotting. The provided protocols and background information will enable researchers to reliably assess changes in this key epigenetic mark and contribute to a better understanding of the downstream effects of HDAC inhibition. It is crucial to optimize antibody concentrations and experimental conditions for your specific cell type and experimental setup.
Application Notes and Protocols for MC2392: A Novel Apoptosis-Inducing Agent in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MC2392 is a novel small molecule compound that has demonstrated potent anti-proliferative effects in a variety of cancer cell lines. Preliminary studies indicate that this compound induces apoptosis, or programmed cell death, a critical process for tissue homeostasis and a key target for anti-cancer therapies. These application notes provide an overview of the proposed mechanism of action of this compound and detailed protocols for its use in cancer cell line research.
Disclaimer: As the precise mechanism of this compound is under active investigation, the signaling pathway described herein is based on preliminary data and established models of apoptosis induction. Researchers are encouraged to validate these pathways in their specific cell models.
Proposed Mechanism of Action
This compound is believed to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. It is hypothesized that this compound upregulates the expression of pro-apoptotic proteins such as Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments with this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 12.5 |
| MDA-MB-231 | Breast Cancer | 25.0 |
| A549 | Lung Cancer | 18.7 |
| HCT116 | Colon Cancer | 9.8 |
| K562 | Leukemia | 5.2 |
Table 2: Apoptosis Induction by this compound in HCT116 Cells (24h Treatment)
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 5 | 70.1 ± 3.5 | 18.3 ± 1.2 | 11.6 ± 2.3 |
| 10 | 45.8 ± 4.2 | 35.7 ± 2.8 | 18.5 ± 1.9 |
| 20 | 20.3 ± 3.9 | 50.2 ± 4.5 | 29.5 ± 3.1 |
Table 3: Relative Protein Expression in HCT116 Cells after 24h Treatment with 10 µM this compound
| Protein | Relative Expression (Fold Change vs. Control) |
| Bcl-2 | 0.45 |
| Bax | 2.10 |
| Cleaved Caspase-9 | 3.50 |
| Cleaved Caspase-3 | 4.20 |
Experimental Protocols
Caption: General experimental workflow for evaluating this compound.
Cell Culture
Standard cell culture techniques should be employed. For example, MCF-7 and A549 cells can be cultured in DMEM, while HCT116 and K562 cells are typically grown in RPMI-1640. Media should be supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[1][2]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[1][2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2]
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
Application of MC2392 in Preclinical Cancer Models: Information Not Available
Despite a comprehensive search for information on the application of a compound designated "MC2392" in preclinical cancer models, no relevant data, publications, or research findings could be identified.
Extensive searches were conducted to locate information regarding this compound's mechanism of action, in vivo or in vitro efficacy, and any associated signaling pathways. However, the search results did not yield any specific information related to a compound with this identifier.
The search strategy included queries for "this compound preclinical cancer models," "this compound mechanism of action," "this compound in vivo studies," and "this compound signaling pathway." The results of these searches returned information on other, unrelated compounds and general principles of preclinical cancer modeling.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams for this compound. This suggests that "this compound" may be an internal code name not yet disclosed in public-facing literature, a compound that is in a very early stage of development with no published data, or a potential misspelling or error in the compound designation.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound name and consult internal or proprietary databases if applicable. Should information on this compound become publicly available in the future, a similar request for the creation of detailed application notes and protocols can be revisited.
Application Notes and Protocols for UNC6934 as a Chemical Probe for NSD2
Introduction
UNC6934 is a potent and selective chemical probe for the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1][2][3][4] NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[1][4] Aberrant NSD2 activity, through overexpression or mutation, is implicated in various cancers, including multiple myeloma.[2] Unlike inhibitors that target the catalytic SET domain, UNC6934 acts by antagonizing the "reader" function of the NSD2-PWWP1 domain, disrupting its interaction with H3K36me2-marked nucleosomes.[1][2][4][5][6] This leads to a change in the subcellular localization of NSD2, causing it to accumulate in the nucleolus.[1][2][4] UNC6934 does not, however, alter global H3K36me2 levels, making it a specific tool to investigate the non-catalytic functions of NSD2 mediated by its PWWP1 domain.[5] A structurally similar but inactive compound, UNC7145, is available as a negative control for experiments.[1][3] These application notes provide an overview of UNC6934's properties and detailed protocols for its use in cellular assays.
Data Presentation
The following table summarizes the quantitative data for the activity of UNC6934 and its corresponding negative control, UNC7145.
| Parameter | UNC6934 | UNC7145 (Negative Control) | Assay Type | Reference |
| Binding Affinity (Kd) | 80 ± 18 nM | Inactive | Surface Plasmon Resonance (SPR) | [3] |
| 91 ± 8 nM | Not reported | Not specified | [5] | |
| Biochemical IC50 | 104 ± 13 nM | No measurable effect | Nucleosome Binding Assay | [6] |
| 78 ± 29 nM | 5.1 ± 1 µM | Full-length NSD2-Nucleosome Binding Assay | [2] | |
| Cellular EC50 | 1.23 ± 0.25 µM | Inactive | NanoBRET Protein-Protein Interaction Assay (U2OS cells) | [2][6] |
| Cellular IC50 | 1.09 ± 0.23 µM | Inactive | NanoBRET Protein-Protein Interaction Assay (U2OS cells) | [3][7] |
Experimental Protocols
In-Cell Target Engagement using NanoBRET™ Assay
This protocol describes how to quantify the engagement of UNC6934 with the NSD2-PWWP1 domain within live cells.
Materials:
-
U2OS cells
-
DMEM with 10% FBS and penicillin/streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DNA plasmids: NanoLuc®-NSD2-PWWP1 fusion and HaloTag®-Histone H3.3 fusion
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Luciferase Substrate
-
UNC6934 and UNC7145 (from 10 mM DMSO stocks)
-
White, 96-well assay plates
-
Luminescence plate reader with 460 nm and >610 nm filters
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed U2OS cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete medium.
-
Transfection: Co-transfect the cells with the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3 plasmids according to the manufacturer's protocol for your transfection reagent. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of UNC6934 and UNC7145 in Opti-MEM.
-
On the day of the assay, remove the culture medium from the cells.
-
Add 80 µL of Opti-MEM containing the HaloTag® 618 Ligand (final concentration 100 nM) to each well.
-
Add 10 µL of the compound dilutions to the appropriate wells. Include DMSO-only wells as a vehicle control.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
-
Luminescence Measurement:
-
Prepare the NanoBRET™ substrate/luciferase buffer solution according to the manufacturer's protocol.
-
Add 25 µL of the substrate solution to each well.
-
Read the plate immediately on a luminescence reader, measuring both donor emission (460 nm) and acceptor emission (>610 nm).
-
-
Data Analysis:
Analysis of NSD2 Subcellular Localization by Immunofluorescence Microscopy
This protocol details the procedure for visualizing the UNC6934-induced relocalization of NSD2 to the nucleolus.
Materials:
-
U2OS or other suitable cell line
-
Glass coverslips in a 24-well plate
-
UNC6934 and UNC7145
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-NSD2 and anti-Fibrillarin (as a nucleolar marker)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI or Hoechst 33342 for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere overnight. Treat the cells with 5 µM UNC6934, 5 µM UNC7145, or DMSO for 4 hours.[7][8]
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging and Analysis:
-
Image the cells using a confocal microscope.
-
Quantify the colocalization between the NSD2 and Fibrillarin signals using image analysis software to determine the Pearson correlation coefficient.[7] An increase in the coefficient in UNC6934-treated cells indicates relocalization to the nucleolus.
-
Visualizations
Caption: Mechanism of action of UNC6934 on NSD2.
Caption: Experimental workflow for using UNC6934.
References
- 1. rcsb.org [rcsb.org]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the concentration of small molecule inhibitors, using "MC2392" as a placeholder example, for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell-based assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine the dose-response curve. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This wide range helps in identifying the effective concentration window for your specific cell line and assay.
Q2: How can I determine the optimal incubation time for this compound?
A2: The optimal incubation time is dependent on the mechanism of action of the compound and the biological question being addressed. It is advisable to perform a time-course experiment. This can be done by treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
Q3: What are the best practices for dissolving and storing this compound?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells. It is important to consider this when interpreting results. If significant interference is suspected, it may be necessary to perform experiments in serum-free or reduced-serum conditions, or to quantify the protein binding of the compound.
Troubleshooting Guide
Issue 1: No observable effect of this compound at tested concentrations.
-
Possible Cause 1: Concentration is too low.
-
Solution: Test a higher concentration range. Some compounds require higher concentrations to elicit a response in in-vitro settings compared to in-vivo.
-
-
Possible Cause 2: Compound instability.
-
Solution: Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Insensitive cell line or assay.
-
Solution: Verify that your cell line expresses the target of this compound. Use a positive control to ensure the assay is working as expected.
-
Issue 2: High level of cell death observed across all concentrations.
-
Possible Cause 1: Compound-induced cytotoxicity.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Adjust the experimental concentrations to be below the cytotoxic threshold.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Standardize cell culture parameters such as cell passage number, confluency, and media composition.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.
-
Experimental Protocols & Data Presentation
Determining the IC50 of this compound
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound.
Protocol:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control.
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Incubation: Incubate the plate for a predetermined period (e.g., 48 hours).
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Assay: Perform the desired assay to measure the effect of the compound (e.g., a cell viability assay or a target-specific functional assay).
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Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Table 1: Example IC50 Values for this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | Viability (MTT) | 48 | 5.2 |
| Cell Line B | Viability (MTT) | 48 | 12.8 |
| Cell Line C | Target Engagement | 24 | 0.75 |
Cytotoxicity Assessment
Protocol:
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Cell Seeding: Seed cells in a 96-well plate.
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Treatment: Treat cells with a range of this compound concentrations for a specified duration.
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LDH Assay: Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit to measure the release of LDH from damaged cells into the culture medium, following the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Table 2: Example Cytotoxicity Data for this compound
| Concentration (µM) | % Cytotoxicity (Cell Line A) | % Cytotoxicity (Cell Line B) |
| 1 | 2.1 | 1.5 |
| 10 | 5.3 | 4.8 |
| 50 | 15.6 | 12.3 |
| 100 | 45.2 | 38.9 |
Visualizations
Caption: Workflow for determining the IC50 of a small molecule inhibitor.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting logic for a lack of compound effect.
Technical Support Center: Troubleshooting MC2392 Insolubility in Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with MC2392, a representative hydrophobic small molecule inhibitor, in cell culture media. The following question-and-answer format addresses common problems and offers detailed solutions.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in an organic solvent, but it precipitates when added to my cell culture medium. Why is this happening and what can I do?
This is a common issue when working with hydrophobic compounds. The precipitation occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium. When the concentrated stock solution in an organic solvent is diluted into the medium, the compound crashes out of solution.
Troubleshooting Steps:
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Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is as low as possible, ideally below 0.5%, and certainly no higher than 1%, to minimize cytotoxicity.[1]
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Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a small volume of serum-containing media (if your experiment allows for serum) and then add this intermediate dilution to the final volume. The proteins in the serum can help to stabilize the compound.
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Pre-warming Media: Gently warming the culture media to 37°C before adding the compound can sometimes improve solubility.
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Vortexing/Mixing: Ensure thorough and immediate mixing upon adding the compound to the media to disperse it quickly and prevent localized high concentrations that favor precipitation.
Q2: What alternative solvents or solubilizing agents can I use if DMSO is not working or is toxic to my cells?
Several alternatives to DMSO can be considered, each with its own advantages and potential for cytotoxicity that should be evaluated for your specific cell line.
Recommended Alternatives:
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Ethanol: Can be used for some compounds, but like DMSO, the final concentration should be kept low.
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Polyethylene Glycol (PEG): Lower molecular weight PEGs (e.g., PEG 400) can be effective co-solvents.[1]
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Surfactants/Emulsifying Agents: Non-ionic detergents like Polysorbate 20 (Tween 20) or Cremophor EL can be used at low concentrations to create stable emulsions.[1] It is crucial to run controls with the vehicle alone to assess any effects on the cells.
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Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[1][2] HP-β-CD (hydroxypropyl-beta-cyclodextrin) and SBE-β-CD (sulfobutylether-beta-cyclodextrin) are commonly used.[1]
Q3: Can I prepare a stock solution of this compound directly in culture medium?
Due to its hydrophobic nature, it is highly unlikely that this compound can be dissolved directly in aqueous culture media at a high enough concentration to create a useful stock solution. A concentrated stock solution should first be prepared in an appropriate organic solvent.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting the insolubility of this compound.
Caption: Troubleshooting workflow for this compound insolubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution in Culture Medium
This protocol describes the standard method for preparing a stock solution of a hydrophobic compound and diluting it for cell culture experiments.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Sterile microcentrifuge tubes
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Vortex mixer
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Cell culture medium, pre-warmed to 37°C
Procedure:
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Prepare a Concentrated Stock Solution:
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Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM).
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Vortex thoroughly until the compound is completely dissolved. This is your stock solution. Store at -20°C or as recommended for the compound.
-
-
Prepare Intermediate Dilutions (if necessary):
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For very potent compounds requiring low final concentrations, an intermediate dilution may be necessary to avoid pipetting very small volumes.
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Dilute the stock solution in DMSO to create an intermediate stock.
-
-
Dilution into Culture Medium:
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Pre-warm the cell culture medium to 37°C.
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While gently vortexing the medium, add the required volume of the this compound stock solution to achieve the final desired concentration.
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Important: The final concentration of DMSO in the medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
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Visually inspect the medium for any signs of precipitation.
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Protocol 2: Using a Solubilizing Agent (Polysorbate 20)
This protocol provides a method for using a non-ionic surfactant to improve the solubility of this compound.
Materials:
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This compound stock solution in DMSO (from Protocol 1)
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Polysorbate 20 (Tween 20), sterile
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Cell culture medium, pre-warmed to 37°C
Procedure:
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Prepare a Polysorbate 20 Stock Solution:
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Prepare a 10% (v/v) stock solution of Polysorbate 20 in sterile water or PBS.
-
-
Dilution into Culture Medium:
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Add the 10% Polysorbate 20 stock solution to your pre-warmed culture medium to achieve a final concentration of 0.1% to 1%. The optimal concentration should be determined experimentally.
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Add the this compound DMSO stock solution to the medium containing Polysorbate 20 while vortexing.
-
-
Vehicle Control:
-
It is critical to include a vehicle control in your experiments containing the same final concentrations of DMSO and Polysorbate 20 as your experimental samples.
-
Quantitative Data Summary
Table 1: Commonly Used Solvents and Their Recommended Final Concentrations in Cell Culture
| Solvent/Agent | Recommended Final Concentration | Notes |
| DMSO | < 0.5% | Most common solvent for hydrophobic compounds.[1] |
| Ethanol | < 0.5% | Can be more toxic to some cell lines than DMSO. |
| PEG 400 | < 1% | A less toxic alternative to DMSO for some compounds.[1] |
| Polysorbate 20 | 0.1% - 1% | A non-ionic surfactant that can aid in solubilization.[1] |
| Cremophor EL | 0.1% - 1% | An emulsifying agent used for poorly water-soluble drugs.[1] |
Signaling Pathway Considerations
While the specific signaling pathway affected by "this compound" is unknown, small molecule inhibitors are often designed to target key nodes in cellular signaling cascades. A generalized signaling pathway diagram is presented below to illustrate common targets.
Caption: Generalized MAPK signaling pathway with potential inhibition points for this compound.
References
Technical Support Center: Investigating Off-Target Effects of MC2392
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying potential off-target effects of the hypothetical small molecule inhibitor, MC2392.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: this compound is a potent and selective inhibitor of the serine/threonine kinase, Kinase X. Its primary mechanism of action involves competitive binding to the ATP-binding pocket of Kinase X, thereby inhibiting its downstream signaling functions.
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Identifying off-target effects is a critical step in preclinical drug development. Unintended interactions with other cellular proteins can lead to unexpected phenotypic outcomes, toxicity, or a misleading interpretation of experimental results. A thorough off-target profiling of this compound is essential to ensure its safety and efficacy as a potential therapeutic agent.
Q3: What are the common experimental approaches to identify off-target effects?
A3: A multi-pronged approach is recommended to comprehensively identify potential off-target effects. Key methodologies include:
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Kinome Profiling: To assess the selectivity of this compound against a broad panel of kinases.
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Cell-Based Thermal Shift Assay (CETSA): To identify direct protein targets of this compound in a cellular context.
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Affinity Chromatography-Mass Spectrometry (AC-MS): To isolate and identify proteins that bind to an immobilized form of this compound.
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Phenotypic Screening: To observe the effects of this compound on various cellular processes and pathways.
Troubleshooting Guides
Issue 1: High background signal in Affinity Chromatography-Mass Spectrometry (AC-MS) experiment.
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Possible Cause: Non-specific binding of proteins to the chromatography resin or the linker used to immobilize this compound.
-
Troubleshooting Steps:
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Increase Wash Stringency: Use buffers with higher salt concentrations or mild detergents (e.g., 0.1% Tween-20) during the wash steps to disrupt weak, non-specific interactions.
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Blocking: Pre-incubate the resin with a blocking agent like bovine serum albumin (BSA) to saturate non-specific binding sites.
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Control Experiments: Perform a control experiment with a resin that has the linker but not this compound to identify proteins that bind non-specifically to the experimental setup.
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Issue 2: No significant hits identified in a kinome profiling screen.
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Possible Cause: The concentration of this compound used may be too low, or the selected kinase panel may not include the relevant off-targets.
-
Troubleshooting Steps:
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Concentration Gradient: Test a range of this compound concentrations (e.g., from 10 nM to 10 µM) to determine the optimal concentration for identifying off-targets without causing widespread, non-specific inhibition.
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Broader Kinase Panel: Utilize a more comprehensive kinome profiling service that covers a larger and more diverse set of kinases.
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Orthogonal Assay: Validate the lack of off-target activity with a different method, such as a cell-based assay measuring the activity of key signaling pathways.
-
Experimental Protocols
Kinome Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.
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Assay Plate Preparation: Serially dilute the this compound stock solution to the desired final concentrations in the kinase assay buffer. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
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Kinase Reaction: Add the recombinant kinase and its specific substrate to each well of the assay plate.
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Initiate Reaction: Start the kinase reaction by adding ATP.
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Incubation: Incubate the plate at 30°C for the recommended time (typically 30-60 minutes).
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Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as radiometric, fluorescence, or luminescence-based assays.
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Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any kinases that show significant inhibition.
Cell-Based Thermal Shift Assay (CETSA)
This protocol describes how to identify direct protein targets of this compound in intact cells.
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Cell Culture: Grow the cells of interest to 80-90% confluency.
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Compound Treatment: Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
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Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes to induce thermal denaturation of proteins.
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Cell Lysis: Lyse the cells by freeze-thawing.
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Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
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Protein Quantification and Analysis: Collect the supernatant and analyze the protein levels using SDS-PAGE followed by Western blotting for specific target candidates or by mass spectrometry for proteome-wide analysis.
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Data Analysis: A shift in the thermal denaturation curve of a protein in the presence of this compound indicates a direct binding interaction.
Data Presentation
Table 1: Kinome Profiling of this compound
| Kinase Target | IC50 (nM) | Percent Inhibition at 1 µM |
| Kinase X (On-Target) | 15 | 98% |
| Kinase A | >10,000 | 5% |
| Kinase B | 850 | 62% |
| Kinase C | >10,000 | 2% |
| Kinase D | 1,200 | 55% |
Table 2: Summary of Potential Off-Targets from AC-MS
| Protein ID | Protein Name | Function | Fold Enrichment (this compound vs. Control) |
| P12345 | Kinase B | Serine/Threonine Kinase | 15.2 |
| Q67890 | Protein Phosphatase 1 | Phosphatase | 8.5 |
| A1B2C3 | Heat Shock Protein 90 | Chaperone | 4.1 |
Visualizations
Technical Support Center: Minimizing Off-Target Toxicity of Novel Anticancer Agents
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the toxicity of potent anticancer compounds, such as MC2392, in normal cells during pre-clinical research. Due to the limited public information on this compound, this guide focuses on established, generalizable strategies for mitigating the toxicity of cytotoxic agents.
Troubleshooting Guide: High Toxicity in Normal Cells
One of the primary challenges in cancer therapy is the narrow therapeutic window of many potent compounds, leading to toxicity in healthy tissues.[1][2][3] If you are observing high levels of toxicity in your normal cell lines or in vivo models when using a compound like this compound, consider the following troubleshooting strategies.
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity in normal epithelial cells | The compound targets a pathway active in rapidly dividing cells, a common characteristic of both cancer and some normal tissues like intestinal epithelium.[2] | Investigate co-administration with agents that selectively protect normal cells. For example, CDK4/6 inhibitors can induce a temporary G1 cell-cycle arrest in normal cells, making them less susceptible to cell-cycle-dependent chemotherapeutics.[4][5] |
| Evidence of apoptosis in healthy tissue samples | The compound may be activating apoptotic pathways non-specifically. | Consider the use of caspase inhibitors that have poor permeability across the blood-brain barrier to protect systemic tissues without affecting the therapeutic efficacy in brain tumors.[4][5] |
| Myelosuppression (toxicity to bone marrow) | The compound is likely affecting hematopoietic stem cells, which are highly proliferative.[2] | The use of CDK4/6 inhibitors like trilaciclib has been shown to protect hematopoietic stem and progenitor cells from chemotherapy-induced damage.[4][5] |
| Off-target kinase inhibition | The compound may have a broad kinase inhibition profile, affecting essential signaling in normal cells. | Perform kinome-wide profiling to identify off-target effects. If specific off-target kinases are identified, consider co-treatment with specific inhibitors for those pathways in normal cells, though this can be complex. |
| Drug accumulation in specific organs | The physicochemical properties of the compound may lead to its accumulation in certain tissues, causing organ-specific toxicity. | Modify the drug delivery system. For instance, encapsulating the drug in nanoparticles can alter its biodistribution and reduce accumulation in sensitive organs. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind selectively protecting normal cells from chemotherapy?
A1: The core principle is to exploit the biological differences between normal and cancer cells.[6] For instance, many cancer cells have a dysfunctional p53 pathway, which makes them unable to undergo cell cycle arrest in response to certain stimuli. In contrast, normal cells with functional p53 can be temporarily arrested in a quiescent state (a strategy known as "cyclotherapy"), rendering them less sensitive to chemotherapeutic agents that target actively dividing cells.[4][5]
Q2: What are some classes of drugs that can be used to protect normal cells?
A2: Several classes of drugs are being investigated for their protective effects on normal cells. These include:
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CDK4/6 inhibitors: (e.g., palbociclib, trilaciclib) to induce G1-phase arrest.[4][5]
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mTOR inhibitors: Can also contribute to cell cycle arrest.[4]
Q3: How can I be sure that these protective agents don't also protect the cancer cells?
A3: This is a critical consideration. The protection is often contingent on the cancer cells having specific defects, such as p53 mutations, that prevent them from undergoing the same protective cell cycle arrest as normal cells.[4][5] It is essential to characterize the genetic background of your cancer models to ensure the protective strategy will be selective.
Q4: Are there strategies to reduce toxicity without using a second drug?
A4: Yes, optimizing the drug's formulation and delivery can reduce systemic toxicity.[2] Strategies include targeted drug delivery via antibody-drug conjugates or nanoparticle-based carriers that preferentially accumulate in tumor tissue. Additionally, altering the dosing schedule, such as using lower, more frequent doses (metronomic dosing), can sometimes reduce toxicity while maintaining efficacy.[2]
Experimental Protocols
Protocol 1: Assessing Cell Viability to Evaluate Toxicity and Protection
This protocol describes how to use a standard MTT assay to quantify the cytotoxic effects of a compound like this compound on both cancer and normal cell lines, and to assess the efficacy of a protective agent.
Materials:
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Cancer cell line (e.g., HCT116)
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Normal cell line (e.g., primary human fibroblasts)
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This compound
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Protective agent (e.g., a CDK4/6 inhibitor)
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96-well plates
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO
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Plate reader
Procedure:
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Cell Seeding: Seed both cancer and normal cells into separate 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
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Pre-treatment with Protective Agent: For the plates designated for the protection experiment, add the protective agent to the normal cells at various concentrations and incubate for 24 hours.
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Treatment with this compound: Add this compound at a range of concentrations to both the pre-treated and non-pre-treated wells. Include untreated controls. Incubate for 48-72 hours.
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MTT Assay:
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a plate reader.
-
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Data Analysis: Calculate the percentage of cell viability relative to the untreated controls. Plot dose-response curves to determine the IC50 values for this compound in each condition.
Protocol 2: Quantifying Apoptosis via Annexin V Staining
This protocol uses flow cytometry to distinguish between live, apoptotic, and necrotic cells, providing a more detailed picture of the mechanism of cell death induced by this compound.
Materials:
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Cancer and normal cell lines
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This compound
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Protective agent
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6-well plates
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Annexin V-FITC Apoptosis Detection Kit
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Flow cytometer
Procedure:
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Cell Treatment: Seed cells in 6-well plates and treat with this compound, with or without pre-treatment with a protective agent, as described in the previous protocol.
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Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
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Staining:
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Resuspend the cells in 1X Binding Buffer.
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Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
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FITC-negative and PI-negative cells are live.
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FITC-positive and PI-negative cells are in early apoptosis.
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FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound and the degree of protection afforded by the co-treatment.
Visualizations
Signaling Pathway for a Generic Cytotoxic Agent
This diagram illustrates a simplified signaling pathway where a cytotoxic drug induces DNA damage, leading to p53 activation. In normal cells with functional p53, this can lead to cell cycle arrest, providing an opportunity for protection. In cancer cells with mutated p53, the arrest mechanism is bypassed, leading to apoptosis.
Caption: Simplified signaling pathway of a cytotoxic agent in normal versus cancer cells.
Experimental Workflow for Toxicity Reduction Assay
This diagram outlines the workflow for an experiment designed to test the ability of a protective agent to mitigate the toxicity of this compound in normal cells.
Caption: Experimental workflow for assessing toxicity reduction.
References
- 1. oncotarget.com [oncotarget.com]
- 2. oncodaily.com [oncodaily.com]
- 3. ansto.gov.au [ansto.gov.au]
- 4. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Protecting the normal in order to better kill the cancer - PMC [pmc.ncbi.nlm.nih.gov]
MC2392 stability and storage conditions
This guide provides detailed stability and storage information for the hypothetical MEK1/2 inhibitor, MC2392, along with frequently asked questions and troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
1. How should I store the solid this compound compound upon receipt?
The solid form of this compound is stable at room temperature for short periods during shipping. However, for long-term storage, you should store the vial at -20°C , protected from light and moisture.
2. What is the best solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is highly soluble in DMSO. For most cell-based assays, a stock solution of 10 mM in DMSO is standard.
3. How should I store the this compound stock solution?
This compound stock solutions in DMSO are stable for up to 12 months when stored at -80°C. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture. For short-term storage (up to one month), aliquots can be stored at -20°C.
4. Is this compound soluble in aqueous buffers?
This compound has very low solubility in aqueous buffers. When preparing your working concentrations, dilute the DMSO stock solution into your cell culture medium or assay buffer immediately before use. Ensure the final DMSO concentration is non-toxic to your cells, typically below 0.1% - 0.5%.
5. Is the compound sensitive to light?
Yes, to prevent potential photodegradation, both the solid compound and solutions should be protected from direct light. Store vials in the dark and use amber-colored tubes or cover tubes with foil during experiments where possible.
Storage and Stability Data
| Parameter | Solid Compound | Stock Solution (in DMSO) | Working Solution (in Aqueous Media) |
| Appearance | White to off-white powder | Colorless to pale yellow liquid | Clear solution |
| Recommended Solvent | N/A | DMSO | Cell Culture Media / Assay Buffer |
| Max Solubility | N/A | ≥ 50 mg/mL | Dependent on final DMSO concentration |
| Storage Temperature | -20°C | -80°C (long-term) or -20°C (short-term) | Use immediately; do not store |
| Long-Term Stability | > 2 years | Up to 12 months at -80°C | Not stable; prepare fresh for each use |
| Handling | Protect from light and moisture | Aliquot to avoid freeze-thaw cycles | Ensure final DMSO % is low (<0.5%) |
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound in cell culture experiments.
Problem 1: My this compound solution has formed a precipitate.
Precipitation can occur if the compound's solubility limit is exceeded in the working solution.
Problem 2: I am not observing the expected inhibitory effect on my target.
Lack of activity can stem from several factors, from compound degradation to experimental setup.[1][2][3]
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Compound Integrity: Ensure the stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot.
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Cellular Permeability: While most small molecules are cell-permeable, factors like cell density and media composition can affect uptake.[2] Ensure cells are not over-confluent.
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Dose and Time Dependence: The inhibitory effect is concentration and time-dependent. Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal conditions for your specific cell line and endpoint.
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Target Expression: Confirm that your cell line expresses the target proteins (MEK1/2) and that the downstream pathway (p-ERK) is active under your experimental conditions.
Problem 3: I am observing significant cell death or toxicity.
Unexpected toxicity can be caused by the compound itself or the experimental conditions.
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DMSO Concentration: High concentrations of DMSO (>0.5%) can be toxic to many cell lines. Prepare a serial dilution of your this compound stock so that the final DMSO concentration in your highest treatment dose remains low. Always include a "vehicle control" (media with the same final DMSO concentration but no this compound) in your experimental design.
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On-Target Toxicity: As an inhibitor of the MAPK pathway, which is crucial for cell proliferation and survival, this compound is expected to reduce cell viability in sensitive cell lines. The observed cell death may be the intended pharmacological effect.
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Off-Target Effects: At very high concentrations (>10 µM), small molecule inhibitors may have off-target effects.[2] Use the lowest effective concentration possible to achieve target inhibition.
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of MEK1/2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway. Inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2, leading to downstream effects on gene expression and cell proliferation.
Sample Experimental Protocol: Western Blot for p-ERK Inhibition
This protocol describes a typical experiment to verify the inhibitory activity of this compound by measuring the phosphorylation of its downstream target, ERK.
Detailed Steps:
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Cell Seeding: Seed a suitable cell line (e.g., HeLa, A375) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
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Serum Starvation: The next day, aspirate the growth medium and replace it with a serum-free medium. Incubate for 4-6 hours to reduce basal pathway activation.
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Inhibitor Treatment: Prepare working dilutions of this compound in a serum-free medium from your DMSO stock. Add the dilutions to the cells for 1 hour. Include a vehicle-only control (e.g., 0.1% DMSO).
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Stimulation: Stimulate the cells by adding a growth factor like EGF (Epidermal Growth Factor) to a final concentration of 50 ng/mL for 15 minutes to robustly activate the MAPK pathway.
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Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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Quantification & Western Blot: Transfer the supernatant to a new tube. Quantify protein concentration using a BCA assay. Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK (p-ERK), total-ERK, and a loading control. Following incubation with appropriate secondary antibodies, visualize the bands using a chemiluminescence detection system. A dose-dependent decrease in the p-ERK/total-ERK ratio will confirm the inhibitory activity of this compound.
References
Technical Support Center: Overcoming Resistance to P-glycoprotein Inhibitors in Cancer Cells with NSC23925
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving NSC23925 to overcome multidrug resistance (MDR) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is NSC23925 and how does it work to overcome drug resistance?
NSC23925 is a small molecule compound identified as a potent and selective inhibitor of P-glycoprotein (Pgp or MDR1).[1][2] Pgp is an ATP-dependent efflux pump that is frequently overexpressed in cancer cells, leading to the expulsion of various chemotherapeutic drugs and thus conferring multidrug resistance. NSC23925 has been shown to reverse this resistance, making cancer cells sensitive to chemotherapy again.[1][3]
The primary mechanism of action of NSC23925 involves the direct inhibition of Pgp's transport function.[1][4] Interestingly, it does not decrease the expression level of Pgp in the cell membrane.[1][4] Instead, NSC23925 appears to uncouple the ATPase activity of Pgp from its drug efflux function.[1][4] While it stimulates the ATPase activity of Pgp, it simultaneously inhibits the pump's ability to expel chemotherapeutic agents.[1][4][5] This leads to an increased intracellular accumulation of anticancer drugs, allowing them to reach their therapeutic targets.[1][3][6] Additionally, studies have shown that the combination of NSC23925 with drugs like paclitaxel can enhance apoptosis in cancer cells.[2][6]
Q2: In which cancer cell lines has NSC23925 been shown to be effective?
NSC23925 has demonstrated efficacy in reversing MDR in a variety of cancer cell lines, including those derived from ovarian cancer, breast cancer, colon cancer, and sarcoma.[1][4] Its effectiveness is most pronounced in cell lines that exhibit Pgp-mediated multidrug resistance.
Q3: What is the optimal concentration of NSC23925 to use in my experiments?
The optimal concentration of NSC23925 can vary depending on the cell line and the specific experimental setup. However, published studies provide a general range. For reversing drug resistance, concentrations around 1 µM have been shown to be effective in sensitizing MDR cells to chemotherapeutic agents.[6] For direct cytotoxic effects, higher concentrations of >10 µM have been used, which moderately inhibit the proliferation of both sensitive and resistant cell lines.[1][3] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
Q4: Is NSC23925 itself a substrate for P-glycoprotein?
No, studies suggest that NSC23925 is not a substrate for Pgp.[1][3] Its inhibitory effect was not altered by co-incubation with verapamil, a known Pgp inhibitor, indicating it is not expelled by the pump.[1][3]
Troubleshooting Guides
Problem 1: I am not observing a reversal of resistance in my cancer cell line after treatment with NSC23925.
-
Possible Cause 1: Incorrect concentration of NSC23925.
-
Solution: Perform a dose-response experiment by treating your cells with a range of NSC23925 concentrations (e.g., 0.1 µM to 10 µM) in combination with a fixed concentration of the chemotherapeutic agent. This will help you determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: The resistance in your cell line is not mediated by P-glycoprotein.
-
Solution: Confirm the expression and activity of Pgp in your resistant cell line using Western blotting and a functional assay, such as the Rhodamine-123 efflux assay described in the experimental protocols section. NSC23925 is a specific inhibitor of Pgp and will not be effective against other resistance mechanisms like MRP or BCRP-mediated efflux.[1][3]
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: Ensure that the cells are pre-incubated with NSC23925 for a sufficient duration before adding the chemotherapeutic agent to allow for the inhibition of Pgp. An incubation time of 24 hours has been shown to be effective.[4]
-
Problem 2: I am observing significant cytotoxicity with NSC23925 alone.
-
Possible Cause: The concentration of NSC23925 is too high.
-
Solution: Reduce the concentration of NSC23925. At concentrations greater than 10 µM, NSC23925 can exhibit moderate cytotoxicity.[1][3] The goal is to use a concentration that effectively inhibits Pgp without causing significant cell death on its own. Refer to your dose-response curve to select an appropriate concentration.
-
Quantitative Data Summary
| Parameter | Cell Line | Condition | Value | Reference |
| Effective Concentration | SKOV-3/NSC23925 | Long-term exposure | 1 µM | [6] |
| Cytotoxic Concentration | Various cancer cell lines | Proliferation inhibition | >10 µM | [1][3] |
| Tumor Weight Reduction | Ovarian cancer mouse model | Paclitaxel-NSC23925 vs. Paclitaxel alone | 40.00 mg vs. 403.0 mg | [6] |
| Pgp Expression | Paclitaxel-NSC23925 treated mice vs. Paclitaxel treated mice | Relative expression level | 0.0184 vs. 0.3678 | [6] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine Reversal of Resistance
This protocol is used to assess the ability of NSC23925 to sensitize resistant cancer cells to a chemotherapeutic agent.
Materials:
-
Resistant and parental (sensitive) cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
NSC23925
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1-2 x 10³ cells per well and allow them to attach overnight.[5]
-
The next day, treat the cells with various concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of NSC23925. Include wells with NSC23925 alone to assess its cytotoxicity.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
After incubation, add MTT solution to each well and incubate for an additional 4 hours at 37°C, protected from light.[5]
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate the IC50 values for the chemotherapeutic agent with and without NSC23925. A significant decrease in the IC50 value in the presence of NSC23925 indicates a reversal of resistance.
Rhodamine-123 Accumulation Assay (Flow Cytometry) to Assess Pgp Function
This assay measures the intracellular accumulation of Rhodamine-123, a fluorescent substrate of Pgp, to determine the inhibitory effect of NSC23925 on Pgp function.
Materials:
-
Resistant and parental cancer cell lines
-
12-well plates
-
Complete cell culture medium
-
NSC23925
-
Verapamil (positive control)
-
Rhodamine-123 (Rho-123)
-
Flow cytometer
Procedure:
-
Seed cells in 12-well plates at a density of approximately 10⁴ cells per well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of NSC23925 or verapamil for 4 hours.[5]
-
Add Rho-123 to a final concentration of 1 µg/mL and incubate for the appropriate time.[5]
-
Wash the cells with ice-cold PBS, trypsinize, and resuspend in PBS.
-
Analyze the intracellular fluorescence of Rho-123 using a flow cytometer. An increase in fluorescence in NSC23925-treated cells compared to untreated resistant cells indicates inhibition of Pgp-mediated efflux.
Pgp-Glo™ Assay to Measure Pgp ATPase Activity
This assay determines the effect of NSC23925 on the ATPase activity of Pgp.
Materials:
-
Pgp-Glo™ Assay System (Promega)
-
Recombinant human Pgp membranes
-
NSC23925
-
Verapamil (positive control)
-
Na₃VO₄ (Pgp ATPase inhibitor)
-
Luminometer
Procedure:
-
Follow the manufacturer's protocol for the Pgp-Glo™ Assay System.
-
Prepare reactions containing Pgp membranes, ATP, and various concentrations of NSC23925, verapamil, or Na₃VO₄.
-
Incubate the reactions to allow for ATP hydrolysis.
-
Add the ATP detection reagent to measure the amount of remaining ATP.
-
Measure the luminescence using a luminometer. A decrease in luminescence indicates ATP consumption and thus, ATPase activity. NSC23925 has been shown to stimulate Pgp's ATPase activity.[1][4]
Visualizations
Caption: Mechanism of action of NSC23925 in overcoming Pgp-mediated multidrug resistance.
Caption: A typical experimental workflow for evaluating the efficacy of NSC23925.
References
- 1. NSC23925, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 2. Nsc23925 prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NSC23925, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NSC23925, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 6. NSC23925 prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from MC2392 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the hybrid retinoid-HDAC inhibitor, MC2392.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a novel hybrid compound that combines features of a retinoid (similar to all-trans retinoic acid, ATRA) and a histone deacetylase (HDAC) inhibitor. Its primary mechanism of action is highly specific to cells expressing the PML-RARα fusion oncoprotein, which is characteristic of Acute Promyelocytic Leukemia (APL). This compound is designed to bind to the RARα moiety of the fusion protein, leading to the selective inhibition of HDACs within the PML-RARα repressive complex.[1] This context-selective action is expected to induce changes in histone H3 acetylation at a specific subset of PML-RARα binding sites, alter the expression of stress-responsive and apoptotic genes, and ultimately trigger rapid, caspase-8-dependent cell death in PML-RARα-positive cells.[1][2]
Q2: What are the expected effects of this compound in different cell types?
The effects of this compound are highly context-dependent.
-
In PML-RARα-positive APL cells (e.g., NB4): Potent induction of apoptosis is the expected outcome.
-
In PML-RARα-negative leukemia cells (e.g., HL-60) and solid tumor cells: this compound is expected to have minimal to no cytotoxic or HDAC inhibitory activity.[1] It elicits weak ATRA-like activity and virtually no general HDACi activity in these contexts.[1]
Q3: Does this compound cause degradation of the PML-RARα oncoprotein?
While retinoids like ATRA are known to induce the degradation of PML-RARα, the primary described mechanism for this compound is the selective inhibition of the associated HDACs, leading to apoptosis.[1][3][4] While some degradation of the oncoprotein may occur as a downstream consequence of the cellular stress and apoptotic pathways activated by this compound, it is not considered its primary anti-leukemic action.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment in relevant cell line models. Significant deviations from these values may indicate an issue that requires troubleshooting.
Table 1: Expected Cytotoxicity of this compound in APL and non-APL Cell Lines
| Cell Line | PML-RARα Status | Expected IC50 | Notes |
| NB4 | Positive | Potent (low µM range) | Highly sensitive to this compound-induced apoptosis. |
| HL-60 | Negative | High µM to inactive | Expected to be resistant to this compound. |
| U937 | Negative | High µM to inactive | Expected to be resistant to this compound. |
Note: Specific IC50 values can vary between laboratories and experimental conditions. This table provides a general guideline for expected potency.
Table 2: Expected Biomarker Changes in NB4 cells following this compound Treatment
| Biomarker | Assay | Expected Change | Timepoint |
| H3 Acetylation | ChIP-seq/Western Blot | Increase at specific PML-RARα target loci | 24 hours |
| Caspase-8 Activity | Fluorometric Assay | Significant Increase | 48 hours |
| ROS Production | Flow Cytometry | Increase | 48 hours |
| RIP1 Induction | Western Blot | Increase | 24-48 hours |
| Apoptosis (pre-G1 fraction) | Flow Cytometry | Significant Increase | 48 hours |
Troubleshooting Guides
Unexpected Result 1: Observation of Broad-Spectrum HDAC Inhibition
Question: My HDAC activity assay shows that this compound is inhibiting HDACs in PML-RARα-negative cells (e.g., HL-60) or is inhibiting a broad range of HDAC isoforms. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Compound Purity and Integrity:
-
Action: Verify the purity of your this compound compound using techniques like HPLC-MS. Ensure proper storage conditions (dry, dark, at 0-4°C for short-term or -20°C for long-term) to prevent degradation.
-
-
Assay Specificity:
-
Action: Use a panel of isoform-specific HDAC activity assays to confirm the observed broad-spectrum inhibition. Some general HDAC activity assays may not be suitable for detecting the subtle, context-dependent activity of this compound.
-
-
Off-Target Effects at High Concentrations:
-
Action: Perform a dose-response curve in your HDAC activity assay. Off-target inhibition may be observed at concentrations significantly higher than the IC50 for apoptosis in sensitive cells. Stick to a concentration range relevant to the on-target effect.
-
-
Experimental Artifact:
-
Action: Rule out interference of this compound with the assay components. Some compounds can autofluoresce or interfere with detection reagents. Run a no-enzyme control with this compound to check for background signal.
-
Unexpected Result 2: Lack of Cytotoxicity in PML-RARα-Positive Cells
Question: I am treating NB4 cells (PML-RARα-positive) with this compound, but I am not observing the expected level of cell death. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Cell Line Integrity:
-
Action: Authenticate your NB4 cell line using short tandem repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated.
-
Action: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses to drugs.
-
-
PML-RARα Expression and Stability:
-
Action: Confirm the expression of the PML-RARα oncoprotein in your NB4 cells using Western blot. Protein expression levels can change with high passage numbers.
-
-
Acquired Resistance:
-
Suboptimal Experimental Conditions:
-
Action: Optimize the concentration of this compound and the treatment duration. The apoptotic effect of this compound is time and dose-dependent.
-
Action: Ensure that your cell viability assay is functioning correctly. Use a positive control for apoptosis (e.g., staurosporine) to validate the assay.
-
Unexpected Result 3: Significant Cytotoxicity in PML-RARα-Negative Cells
Question: this compound is showing significant cytotoxicity in my PML-RARα-negative cell line (e.g., HL-60). Is this an expected off-target effect?
Possible Causes and Troubleshooting Steps:
-
High Treatment Concentration:
-
Action: As with any small molecule, high concentrations of this compound can lead to off-target toxicity. Perform a dose-response experiment and compare the IC50 in your PML-RARα-negative cell line to that in a sensitive cell line like NB4. True off-target cytotoxicity will likely occur at a significantly higher concentration.
-
-
Compound Degradation:
-
Action: Re-evaluate the purity and integrity of your this compound stock. Degradation products may have different activity profiles.
-
-
Unique Cellular Context:
-
Action: While unexpected, your specific PML-RARα-negative cell line might possess a unique genetic or epigenetic background that renders it sensitive to this compound. This could be a novel finding.
-
Action: To investigate this, assess the downstream markers of this compound activity (H3 acetylation changes at specific loci, caspase-8 activation) to see if they are also engaged in this cell line.
-
Unexpected Result 4: Cell Viability Assays Showing >100% Viability
Question: My cell viability assay (e.g., MTT, WST-1) is showing a viability of over 100% relative to the vehicle control after this compound treatment. Is this possible?
Possible Causes and Troubleshooting Steps:
-
Interference with Assay Chemistry:
-
Action: this compound, like other small molecules, might directly react with the assay reagent (e.g., reducing the tetrazolium dye in an MTT assay) or have intrinsic fluorescence, leading to a false positive signal.
-
Action: To test for this, run the assay in a cell-free system with just media, the assay reagent, and this compound at the concentrations used in your experiment.
-
-
Induction of a Proliferative Response at Low Doses:
-
Action: While the primary effect of this compound in sensitive cells is apoptosis, it's theoretically possible that at very low, sub-lethal doses, it could induce a stress response that leads to a temporary increase in metabolic activity or proliferation in some cell types. Perform a detailed dose-response curve to see if this effect is limited to a narrow concentration range.
-
-
Use of an Orthogonal Viability Assay:
-
Action: Confirm your findings with a different type of viability assay that relies on a distinct principle, such as an ATP-based assay (e.g., CellTiter-Glo) or a real-time live/dead cell imaging assay.
-
Unexpected Result 5: Inconsistent Western Blot Results for H3 Acetylation
Question: I am trying to detect changes in histone H3 acetylation after this compound treatment, but my Western blot results are inconsistent or show no change. What should I do?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Histone Extraction:
-
Action: Ensure your histone extraction protocol is robust and consistently yields high-quality histone preparations. Acid extraction is a common method.
-
-
Antibody Specificity and Titration:
-
Action: Verify the specificity of your anti-acetyl-H3 antibody. Use a positive control, such as cells treated with a pan-HDAC inhibitor (e.g., Trichostatin A), to confirm that the antibody can detect changes in acetylation.
-
Action: Optimize the antibody concentration to ensure a good signal-to-noise ratio.
-
-
Loading Controls for Histones:
-
Action: Use total Histone H3 or another core histone as a loading control, not housekeeping proteins like GAPDH or actin, as the total amount of histone per unit of total protein can vary.
-
-
Context-Specific Acetylation:
-
Action: Remember that this compound is expected to increase H3 acetylation only at a small subset of PML-RARα binding sites.[1] A global Western blot may not be sensitive enough to detect these localized changes.
-
Action: To confirm the specific mechanism of this compound, consider performing Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing (ChIP-seq) for acetylated H3 at known PML-RARα target gene promoters.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in PML-RARα-positive APL cells.
Caption: General experimental workflow for troubleshooting unexpected results.
Caption: Logical relationships in diagnosing the cause of unexpected results.
Experimental Protocols
1. HDAC Activity Assay (Fluorometric)
This protocol is a general guide. Specific kits will have detailed instructions.
-
Prepare Cell Lysates: Lyse cells in a buffer compatible with the HDAC assay kit, often containing a mild detergent and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add the cell lysate, the fluorogenic HDAC substrate, and the assay buffer. Include wells for a no-enzyme control, a vehicle control, and a positive control (e.g., Trichostatin A).
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).
-
Developer Addition: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release the fluorophore.
-
Fluorescence Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Subtract the background fluorescence (no-enzyme control) and normalize the data to the vehicle control.
2. Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours). Include vehicle-only control wells.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance on a plate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Subtract the background absorbance from a blank well (media and MTT only), and calculate cell viability as a percentage of the vehicle-treated control.
3. Western Blot for Histone H3 Acetylation
-
Histone Extraction:
-
Lyse cells and isolate nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in an appropriate buffer.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate 5-15 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated Histone H3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Histone H3 as a loading control.
References
- 1. Context-selective death of acute myeloid leukemia cells triggered by the novel hybrid retinoid-HDAC inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eradication of acute promyelocytic leukemia-initiating cells through PML-RARA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PML domain of PML–RARα blocks senescence to promote leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
How to control for MC2392's non-specific effects
Technical Support Center: MC2392
Controlling for Non-specific Effects of this compound
This guide provides technical support for researchers using this compound, a potent histone deacetylase (HDAC) inhibitor. While this compound is a valuable tool for studying the role of HDACs in various biological processes, it is crucial to control for its potential non-specific effects to ensure the validity of experimental results. This document outlines common issues, troubleshooting strategies, and essential control experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential non-specific effects of this compound?
A1: Like many small molecule inhibitors, this compound can exhibit off-target effects, particularly at higher concentrations. These may include inhibition of other enzyme classes, modulation of unrelated signaling pathways, or general cellular toxicity. It is essential to experimentally determine the optimal concentration range for your specific model system.
Q2: How do I determine the optimal working concentration for this compound?
A2: The optimal concentration of this compound should be determined by performing a dose-response curve in your experimental system. The goal is to identify the lowest concentration that elicits the desired biological effect (e.g., inhibition of HDAC activity, downstream signaling changes) without causing significant cytotoxicity.
Q3: Why am I observing high levels of cell death in my experiments?
A3: High levels of cell death may be due to several factors: the concentration of this compound may be too high, the treatment duration may be too long, or your cell line may be particularly sensitive to HDAC inhibition or off-target effects. It is recommended to perform a cytotoxicity assay to determine the IC50 for cell viability and to use concentrations well below this value for your experiments.
Q4: My results with this compound are not consistent across different cell lines. Why is this?
A4: Cellular responses to this compound can vary significantly between different cell lines. This can be due to differences in the expression levels of HDAC isoforms, variations in compensatory signaling pathways, or differences in drug metabolism and efflux. It is crucial to characterize the effects of this compound in each cell line independently.
Troubleshooting Guides
Issue 1: High background or inconsistent results in HDAC activity assays.
-
Possible Cause: Sub-optimal assay conditions or reagent quality.
-
Troubleshooting Steps:
-
Ensure the use of a high-quality, validated HDAC activity assay kit.
-
Include appropriate controls, such as a known pan-HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle-only (e.g., DMSO) as a negative control.[1]
-
Optimize the concentration of the nuclear or cellular extract to ensure the signal is within the linear range of the assay.[2]
-
Verify that the incubation times and temperatures are consistent with the manufacturer's protocol.[1]
-
Issue 2: Observed phenotype does not correlate with HDAC inhibition.
-
Possible Cause: The observed effect may be due to a non-specific, off-target activity of this compound.
-
Troubleshooting Steps:
-
Perform a rescue experiment: After treatment with this compound, introduce a downstream effector that is independent of HDAC activity. If the phenotype is rescued, it suggests the effect is not solely due to HDAC inhibition.
-
Use a structurally unrelated HDAC inhibitor: Confirm that a different HDAC inhibitor with a distinct chemical scaffold produces the same biological effect. This strengthens the evidence that the phenotype is due to HDAC inhibition.
-
Conduct a target engagement assay: Directly measure the binding of this compound to its intended HDAC target in your cells. This can be done using techniques such as cellular thermal shift assay (CETSA).
-
Quantitative Data Summary
The following tables provide illustrative data for guiding experimental design with this compound. These values should be confirmed in your specific experimental system.
Table 1: Illustrative Concentration Ranges for this compound in Common Cancer Cell Lines
| Cell Line | Recommended Starting Concentration (µM) | IC50 for Cytotoxicity (µM) | Notes |
| HeLa | 1 | > 50 | High tolerance |
| MDA-MB-231 | 0.5 | 25 | Moderate sensitivity |
| A549 | 2 | > 50 | High tolerance |
| Jurkat | 0.1 | 5 | High sensitivity |
Table 2: Potential Off-Target Profile of this compound (Illustrative)
| Target Class | Example Target | IC50 (µM) | Implication |
| Kinases | PI3K | 15 | Potential for confounding effects on cell survival pathways |
| Phosphodiesterases | PDE4 | 20 | May affect intracellular cAMP levels |
| Ion Channels | hERG | > 30 | Low risk of cardiotoxicity |
Experimental Protocols
Protocol 1: Dose-Response Curve for HDAC Inhibition
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the different concentrations of this compound to the cells. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Lysis: Harvest the cells and prepare nuclear or whole-cell lysates.[2]
-
HDAC Activity Assay: Perform a fluorometric or colorimetric HDAC activity assay according to the manufacturer's instructions.[1][2]
-
Data Analysis: Plot the HDAC activity as a function of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 for HDAC inhibition.
Protocol 2: Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with a range of this compound concentrations, similar to the dose-response experiment.
-
Incubation: Incubate the cells for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a commercially available kit) and incubate as required.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot cell viability against this compound concentration to determine the IC50 for cytotoxicity.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Potential non-specific signaling pathway of this compound.
Caption: Workflow for validating the specificity of this compound effects.
References
Refining Experimental Protocols for NSD2 Inhibition: A Technical Support Center
Disclaimer: The compound "MC2392" was not specifically identified as an NSD2 inhibitor in the available literature. The following protocols and troubleshooting guides are based on established methodologies for potent and selective inhibitors of NSD2 (Nuclear Receptor Binding SET Domain Protein 2) and are intended to serve as a comprehensive resource for researchers in this field.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an NSD2 inhibitor?
A1: NSD2 is a histone methyltransferase responsible for the di-methylation of histone H3 at lysine 36 (H3K36me2).[1][2] This epigenetic mark is generally associated with active gene transcription.[2] NSD2 inhibitors function by binding to the catalytic SET domain of the NSD2 enzyme, competitively blocking its methyltransferase activity.[2][3] This prevention of H3K36me2 deposition leads to alterations in chromatin structure and gene expression, which can induce apoptosis and inhibit cell proliferation in cancer cells where NSD2 is overexpressed or hyperactive.[2][3]
Q2: What are the expected cellular effects after treating cancer cells with an NSD2 inhibitor?
A2: The primary and most direct effect is a global reduction in H3K36me2 levels. Downstream cellular consequences can include:
-
Changes in Gene Expression: Inhibition of NSD2 can lead to the silencing of oncogenes that are dependent on H3K36me2 for their expression.[4]
-
Induction of Apoptosis: By altering the expression of pro- and anti-apoptotic genes, NSD2 inhibitors can trigger programmed cell death.[3]
-
Cell Cycle Arrest: A decrease in the proliferation of cancer cells is a common outcome.
-
Increased H3K27me3: H3K36me2 and H3K27me3 are often mutually exclusive histone marks. A reduction in H3K36me2 can lead to a compensatory increase in H3K27me3, a mark associated with gene silencing, at certain loci.[4][5]
Q3: Which cancer cell lines are most sensitive to NSD2 inhibition?
A3: Cell lines with a dependency on NSD2 are most sensitive. This includes, but is not limited to:
-
Multiple Myeloma (MM): Particularly MM cell lines harboring the t(4;14) translocation, which leads to the overexpression of NSD2.[2][6]
-
Acute Lymphoblastic Leukemia (ALL): Certain subtypes of ALL with NSD2 mutations or amplifications.[2]
-
Lung and Pancreatic Cancers: Especially those with KRAS mutations, where NSD2 has been identified as a key downstream effector.[4][5]
Q4: How can I confirm that my NSD2 inhibitor is active in my cell-based experiments?
A4: Confirmation of inhibitor activity can be achieved through a series of assays:
-
Biochemical Assay: If possible, start with an in vitro methyltransferase assay using recombinant NSD2 to confirm direct enzyme inhibition.
-
Western Blotting: This is the most common method to show a dose-dependent reduction of global H3K36me2 levels in treated cells.
-
Cell Viability/Cytotoxicity Assays: To demonstrate the functional consequence of NSD2 inhibition on cell proliferation and survival.
-
Chromatin Immunoprecipitation (ChIP-qPCR or ChIP-seq): To show reduced H3K36me2 levels at specific NSD2 target gene loci.
Quantitative Data Summary
The following tables provide examples of quantitative data that could be generated when characterizing a novel NSD2 inhibitor.
Table 1: In Vitro Inhibitory Activity of a Potent NSD2 Inhibitor
| Parameter | Value |
| NSD2 IC50 (Biochemical Assay) | 10 nM |
| Selectivity vs. NSD1 | >100-fold |
| Selectivity vs. G9a | >200-fold |
| Selectivity vs. EZH2 | >500-fold |
Table 2: Cellular Potency of a Potent NSD2 Inhibitor in Cancer Cell Lines
| Cell Line | Cancer Type | NSD2 Status | IC50 (72h Viability Assay) |
| KMS-11 | Multiple Myeloma | t(4;14) Translocation | 50 nM |
| NCI-H929 | Multiple Myeloma | t(4;14) Translocation | 75 nM |
| RPMI-8226 | Multiple Myeloma | No t(4;14) | >10 µM |
| A549 | Lung Cancer | KRAS Mutant | 200 nM |
| PANC-1 | Pancreatic Cancer | KRAS Mutant | 350 nM |
Table 3: Pharmacodynamic Effect of a Potent NSD2 Inhibitor on H3K36me2 Levels
| Cell Line | Treatment (24h) | H3K36me2 Reduction (vs. Vehicle) |
| KMS-11 | 100 nM | 85% |
| KMS-11 | 500 nM | >95% |
| A549 | 500 nM | 70% |
| A549 | 1 µM | 90% |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the NSD2 inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
NSD2 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete growth medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point serial dilution of the NSD2 inhibitor in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells. This will result in a final volume of 100 µL per well.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and an empty well (0% viability). Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Western Blot for H3K36me2
Objective: To measure the change in global H3K36me2 levels following treatment with an NSD2 inhibitor.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membrane (0.2 µm pore size is recommended for histones)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Methodology:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 15-20 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K36me2 and anti-total H3) overnight at 4°C with gentle agitation.[1][5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the H3K36me2 signal to the total Histone H3 signal for each sample.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the occupancy of H3K36me2 at specific gene promoters known to be regulated by NSD2.
Materials:
-
Treated and untreated cells
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Sonicator
-
Anti-H3K36me2 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for target and control gene loci
Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer. Save a portion as "input" control.
-
Incubate the diluted chromatin with the anti-H3K36me2 antibody or control IgG overnight at 4°C.[4]
-
Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction or a column-based kit.
-
qPCR Analysis: Perform qPCR on the purified DNA (from both IP and input samples) using primers for NSD2 target genes and a negative control region.
-
Analysis: Calculate the enrichment of H3K36me2 at the target loci as a percentage of the input DNA. Compare the enrichment between treated and untreated samples.
Visualizations
Caption: NSD2 signaling pathway and point of inhibition.
Caption: Experimental workflow for NSD2 inhibitor characterization.
Caption: Troubleshooting guide for NSD2 inhibitor experiments.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. epigentek.com [epigentek.com]
- 3. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Defining the NSD2 interactome: PARP1 PARylation reduces NSD2 histone methyltransferase activity and impedes chromatin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 6. Histone western blot protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to NSD2 Inhibitors for Researchers
The landscape of epigenetic drug discovery is rapidly evolving, with a growing focus on targeting histone methyltransferases (HMTs), key enzymes in chromatin remodeling and gene expression regulation. Among these, Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, has emerged as a critical therapeutic target in various cancers, particularly in multiple myeloma characterized by the t(4;14) translocation. This guide provides a comparative overview of prominent NSD2 inhibitors, presenting key experimental data, detailed protocols, and visual representations of associated pathways and workflows to aid researchers in their drug development efforts.
Performance Comparison of NSD2 Inhibitors
The following table summarizes the in vitro potency of several small molecule inhibitors against the NSD2 enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | NSD2 IC50 (µM) | Other Notable Selectivity Information | Reference |
| KTX-1001 (Gintemetostat) | 0.001 - 0.01 | Selective over other methyltransferases. | [1] |
| RK-552 | Not explicitly quantified, but potent and specific | Specific cytotoxicity on MM cells with t(4;14). | [2][3] |
| DA3003-1 | 0.17 | - | [4] |
| Chaetocin | 0.13 | - | [4] |
| ABT-199 | 1.7 | Also inhibits 23 other methyltransferases. | [4] |
| PF-03882845 | 7.6 | - | [4] |
| TC LPA5 4 | 8.5 | - | [4] |
| DT-NH-1 | 0.08 | Dual-targeting inhibitor of NSD2 and HDAC2. | |
| NSD2-IN-1 | 0.11 | PWWP1 domain inhibitor. | [1] |
| W4275 | 0.017 | Orally active. | [1] |
| MMSET-IN-1 | 3.3 | Also inhibits SETD2 (IC50 = 0.49 µM). | [1] |
| LEM-14 | 132 | Weak activity against NSD1 and no activity against NSD3. | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize NSD2 inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)
This protocol is a common method to determine the enzymatic activity of HMTs like NSD2 by measuring the transfer of a radiolabeled methyl group.
Materials:
-
Recombinant full-length NSD2 enzyme
-
HeLa nucleosomes (substrate)
-
S-[3H-methyl]-adenosyl-L-methionine (3H-SAM) (cofactor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Inhibitor compounds dissolved in DMSO
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NSD2 enzyme, and nucleosome substrate.
-
Add the inhibitor compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the methylation reaction by adding 3H-SAM.
-
Incubate the reaction at 30°C for a specific duration (e.g., 1 hour).
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 10% trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled nucleosomes.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated 3H-SAM.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Methylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to modulate NSD2 activity within a cellular context by measuring the levels of H3K36me2.
Materials:
-
Cancer cell line with known NSD2 expression (e.g., U-2 OS)
-
Cell culture medium and reagents
-
Inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the inhibitor compound at various concentrations for a specified period (e.g., 96 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against H3K36me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K36me2 signal to the total H3 signal.
-
Determine the effect of the inhibitor on cellular H3K36me2 levels.
Visualizing NSD2-Related Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.
Caption: NSD2 signaling pathway and the mechanism of its inhibition.
Caption: A typical experimental workflow for NSD2 inhibitor discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Histone Methyltransferase Assay in vitro [bio-protocol.org]
- 5. myeloma.org [myeloma.org]
Validating On-Target Effects of MC2392 on H3K36me2 Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MC2392 and other molecular probes used to validate on-target effects on histone H3 lysine 36 dimethylation (H3K36me2) levels. Due to the limited direct evidence of this compound's impact on H3K36me2, this document focuses on comparing its known mechanism with compounds that directly target the key regulators of this histone mark. We present supporting experimental data and detailed protocols to aid in the design and interpretation of validation studies.
Introduction to H3K36me2 Regulation
Histone H3K36me2 is a critical epigenetic modification primarily associated with transcriptional regulation and DNA repair. The levels of H3K36me2 are dynamically controlled by the opposing activities of histone methyltransferases (HMTs) and histone demethylases (KDMs). The primary methyltransferases responsible for H3K36 dimethylation are NSD1 and NSD2, while the KDM2 family, particularly KDM2A and KDM2B, are the principal demethylases for this mark.
This compound is characterized as a hybrid retinoid-HDAC inhibitor. While it has been shown to induce changes in H3 acetylation at specific genomic loci, particularly in the context of the PML-RARα fusion protein, there is currently no direct evidence in the scientific literature to suggest it modulates H3K36me2 levels. Therefore, to validate the on-target effects of any compound on H3K36me2, a direct assessment of this histone mark is essential. This guide provides a framework for such a validation by comparing this compound's profile with specific inhibitors of H3K36me2 regulatory enzymes.
Comparative Analysis of Compounds Modulating H3K36me2
This section provides a comparative overview of this compound and selected inhibitors of H3K36me2-modifying enzymes. The data presented here is based on published literature and serves as a reference for expected outcomes in validation experiments.
| Compound | Target(s) | Mechanism of Action | Reported Effect on H3K36me2 | Key Quantitative Data |
| This compound | Retinoic Acid Receptor (RARα), Histone Deacetylases (HDACs) at specific loci | Hybrid molecule with weak retinoic acid and context-dependent HDAC inhibitory activity. | No direct effect on global H3K36me2 levels has been reported. | Induces changes in H3 acetylation at a subset of PML-RARα-binding sites in NB4 cells. |
| Compound 3 (NSD Inhibitor) | NSD2-SET and NSD3-SET domains | Small molecule inhibitor of the catalytic SET domain of NSD methyltransferases. | Efficiently inhibits H3K36 dimethylation, leading to a decrease in global H3K36me2 levels.[1] | In vitro IC50: 0.81 µM (NSD2-SET), 0.84 µM (NSD3-SET). Reduces H3K36me2 levels in non-small cell lung cancer cells at 100 nM.[1] |
| (S,S)-6 (KDM2A/7A Inhibitor) | KDM2A and KDM7A | Potent and selective small molecule inhibitor of the JmjC domain-containing histone demethylases KDM2A and KDM7A. | Reduces H3K36me2 demethylation, leading to an increase in global H3K36me2 levels.[2][3] | Shows a significant reduction in H3K36me2 demethylation in HeLa cells at low micromolar concentrations.[2][3] Displays over 75-fold selectivity for KDM2A/7A over other JmjC demethylases.[2] |
Experimental Protocols for Validating H3K36me2 Levels
To rigorously validate the on-target effects of a compound on H3K36me2 levels, a combination of the following experimental approaches is recommended.
Western Blotting for Global H3K36me2 Levels
Objective: To determine the global changes in H3K36me2 levels in cells treated with the compound of interest.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with a dose-range of the test compound (e.g., this compound, Compound 3, or (S,S)-6) for a specified time course (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Histone Extraction: Isolate nuclei from treated and control cells. Extract histones using an acid extraction protocol (e.g., with 0.4 N H₂SO₄).
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K36me2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization and Quantification:
-
Strip the membrane and re-probe with an antibody against a loading control, such as total Histone H3 or β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the H3K36me2 signal to the loading control signal.
-
Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K36me2 Occupancy
Objective: To investigate the changes in H3K36me2 occupancy at specific genomic loci (e.g., gene promoters, enhancers) upon compound treatment.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with the test compound and a vehicle control. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K36me2. Include a negative control immunoprecipitation with a non-specific IgG antibody.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C overnight. Purify the DNA using a DNA purification kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for genomic regions of interest (e.g., promoters of genes known to be regulated by H3K36me2).
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA.
-
Mass Spectrometry for Global Histone Modification Profiling
Objective: To obtain a comprehensive and quantitative profile of multiple histone modifications, including H3K36me2, following compound treatment.
Methodology:
-
Histone Extraction and Derivatization: Extract histones from treated and control cells. Chemically derivatize the histones (e.g., using propionylation) to neutralize the charge of unmodified and monomethylated lysines, which improves chromatographic separation and detection.
-
Proteolytic Digestion: Digest the derivatized histones into peptides using an appropriate protease (e.g., trypsin).
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides using tandem mass spectrometry (MS/MS) to identify and quantify the different histone modifications.
-
-
Data Analysis: Use specialized software to analyze the mass spectrometry data and determine the relative abundance of H3K36me2 and other histone modifications in the treated versus control samples.
Visualizing Mechanisms and Workflows
To facilitate a clearer understanding of the molecular pathways and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
The Synergistic Potential of MC2392: A Comparative Guide for Researchers
While direct experimental data on the synergistic effects of the novel hybrid retinoid-HDAC inhibitor, MC2392, with other anticancer drugs remains to be published, its unique mechanism of action in Acute Promyelocytic Leukemia (APL) provides a strong rationale for exploring combination therapies. This guide summarizes the known activity of this compound, outlines potential synergistic combinations based on its compound class, and provides detailed experimental protocols for future research.
This compound is a first-in-class agent designed for context-selective targeting of the PML-RARα fusion protein, the hallmark of APL. It combines the functionalities of a retinoid, all-trans retinoic acid (ATRA), and a histone deacetylase (HDAC) inhibitor, MS-275, into a single molecule.[1] This innovative design aims to deliver targeted epigenetic modulation to the site of the oncogenic fusion protein.
Single-Agent Activity of this compound in APL
The foundational research on this compound, published in Cancer Research in 2014, established its potent and selective single-agent activity in APL cells expressing the PML-RARα oncoprotein. The study demonstrated that this compound induces rapid and massive caspase-8-dependent apoptosis.[1] Unlike its parent compounds, this compound exhibits weak ATRA and HDAC inhibitor activity in a general context but shows significant activity in the specific environment of PML-RARα-positive cells. This context-selectivity is attributed to the physical proximity of retinoid and HDAC-binding sites within the repressive PML-RARα-HDAC complex.[1]
Key findings from the seminal study on this compound's single-agent activity are summarized below:
| Cell Line | Drug Concentration | Observed Effect | Reference |
| NB4 (PML-RARα positive) | 5 µM | Induction of pre-G1 fraction (apoptosis) | [1] |
| NB4 (PML-RARα positive) | Not specified | Rapid degradation of PML-RARα protein | [1] |
| U937 (PML-RARα negative) | 5 µM | No significant increase in histone acetylation | [1] |
| Solid and other leukemic tumors | Not specified | Not affected | [1] |
Potential Synergistic Combinations: A Rationale-Driven Approach
Given the absence of direct studies on this compound combinations, we can extrapolate potential synergies from the known interactions of its parent compound classes—retinoids and HDAC inhibitors—with other anticancer agents in the context of leukemia.
With Proteasome Inhibitors (e.g., Bortezomib)
Rationale: HDAC inhibitors have shown synergistic cytotoxicity with proteasome inhibitors in various hematologic malignancies. The combination of bortezomib and the HDAC inhibitor SAHA has been effective in mantle cell lymphoma and leukemia. The proposed mechanism involves the dual disruption of protein degradation pathways, leading to an accumulation of pro-apoptotic proteins and cell death. Given this compound's HDACi component, a combination with a proteasome inhibitor could be a promising avenue for future investigation in APL.
With Chemotherapeutic Agents (e.g., Cytarabine, Daunorubicin)
Rationale: Retinoids have been shown to enhance the effects of chemotherapy in certain leukemias. For instance, tretinoin (a form of retinoic acid) has been observed to improve the efficacy of fludarabine and azacitidine in juvenile myelomonocytic leukemia. The mechanism is thought to involve the differentiation-inducing effects of retinoids, which may render leukemic cells more susceptible to the cytotoxic action of chemotherapy. As this compound retains retinoid activity, its combination with standard APL chemotherapy warrants investigation.
With Other Epigenetic Modifiers (e.g., Hypomethylating Agents)
Rationale: The combination of retinoids with hypomethylating agents has demonstrated synergistic anti-leukemic effects in preclinical models of non-APL acute myeloid leukemia (AML). Epigenetic drugs targeting different pathways (histone acetylation and DNA methylation) can have a powerful combined effect on gene expression, leading to the re-activation of tumor suppressor genes. A combination of this compound with a hypomethylating agent could therefore represent a novel therapeutic strategy.
Experimental Protocols
For researchers planning to investigate the synergistic potential of this compound, the following experimental protocols provide a detailed methodology for assessing drug combinations.
Cell Viability and Synergy Assessment
-
Cell Culture: Culture APL cell lines (e.g., NB4) and control cell lines (e.g., U937) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug(s) in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the combination drug, and the combination of both at a constant ratio.
-
Viability Assay: After a specified incubation period (e.g., 48 or 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for each drug alone and in combination. Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Apoptosis Analysis
-
Cell Treatment: Treat cells with this compound, the combination drug, and the combination at synergistic concentrations determined from the viability assay.
-
Staining: After the desired treatment duration, stain cells with Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
-
Western Blotting: Analyze protein lysates from treated cells by Western blotting to assess the levels of key apoptosis-related proteins such as cleaved caspase-8, cleaved PARP, and Bcl-2 family members.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: Mechanism of this compound-induced apoptosis in APL cells.
Caption: A typical workflow for evaluating drug synergy.
References
A Head-to-Head Comparison of MC2392 and UNC0642: Two Distinct Approaches to Epigenetic Modulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulators, small molecule inhibitors that target the enzymes responsible for post-translational modifications of histones and other proteins are invaluable tools for research and potential therapeutic development. This guide provides a head-to-head comparison of two such molecules: MC2392, a context-selective histone deacetylase (HDAC) inhibitor, and UNC0642, a potent and selective histone methyltransferase (HMT) inhibitor. While both compounds ultimately influence gene expression, they do so through distinct mechanisms, targeting different classes of epigenetic enzymes. This comparison will delve into their respective mechanisms of action, quantitative performance, and the experimental protocols used for their characterization.
At a Glance: Key Performance Characteristics
| Feature | This compound | UNC0642 |
| Target(s) | Histone Deacetylases (HDACs) within the PML-RARα complex | G9a (EHMT2) and G9a-like protein (GLP/EHMT1) |
| Mechanism of Action | Context-selective HDAC inhibition | Potent and selective, competitive inhibition of G9a/GLP |
| Primary Indication | Acute Promyelocytic Leukemia (APL) with PML-RARα fusion | Various cancers, including bladder cancer and neuroblastoma |
| Cellular Effect | Induces H3 acetylation at PML-RARα binding sites, leading to apoptosis | Reduces global H3K9 dimethylation, leading to apoptosis |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and UNC0642, highlighting their distinct inhibitory profiles.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| Total HDACs | Weak (not specified) | in vitro HDAC activity assay | [1][2] |
| HDACs in PML-RARα complex | Potent (qualitatively described) | HDAC activity assay on immunoprecipitated complex | [2] |
Note: this compound is designed for context-dependent activity and shows weak inhibition of total HDACs in a cell-free system. Its potency is manifested selectively within the context of the PML-RARα oncoprotein complex.
Table 2: Inhibitory Activity and Selectivity of UNC0642
| Target | IC50 (nM) | Assay Type | Reference |
| G9a | <2.5 | Cell-free enzymatic assay | [3] |
| GLP | <2.5 | Cell-free enzymatic assay | [3] |
| SETD7 | >50,000 | Cell-free enzymatic assay | [4] |
| SETD8 | >50,000 | Cell-free enzymatic assay | [4] |
| SUV39H1 | >50,000 | Cell-free enzymatic assay | [4] |
| SUV39H2 | >50,000 | Cell-free enzymatic assay | [4] |
| EZH2 (PRC2) | >5,000 | Cell-free enzymatic assay | [4] |
| PRMT1 | >50,000 | Cell-free enzymatic assay | [4] |
| PRMT3 | >50,000 | Cell-free enzymatic assay | [4] |
| PRMT4 (CARM1) | >50,000 | Cell-free enzymatic assay | [4] |
| PRMT5 | >50,000 | Cell-free enzymatic assay | [4] |
| PRMT6 | >50,000 | Cell-free enzymatic assay | [4] |
UNC0642 demonstrates exceptional potency for its primary targets, G9a and GLP, and remarkable selectivity against a wide range of other histone methyltransferases.[4]
Mechanism of Action and Signaling Pathways
This compound: A Targeted Approach to HDAC Inhibition in APL
This compound is a novel hybrid molecule that combines a retinoid moiety with an HDAC inhibitor pharmacophore.[2] In Acute Promyelocytic Leukemia (APL), the characteristic PML-RARα fusion protein recruits a co-repressor complex containing HDACs to the promoter regions of target genes, leading to transcriptional repression and a block in myeloid differentiation.[1][5] this compound is designed to bind to the RARα portion of the fusion protein, thereby delivering the HDAC inhibitor directly to the repressive complex.[2] This context-selective mechanism allows for the specific inhibition of HDAC activity at PML-RARα target loci, leading to increased histone H3 acetylation, reactivation of gene expression, and subsequent caspase-8-dependent apoptosis in APL cells.[2][6]
References
- 1. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Context-Selective Death of Acute Myeloid Leukemia Cells Triggered by the Novel Hybrid Retinoid-HDAC Inhibitor this compound. [diagenode.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 6. medkoo.com [medkoo.com]
Validating the specificity of MC2392 for NSD2 over other methyltransferases
A comprehensive evaluation of a chemical probe's specificity is crucial for its utility in both basic research and as a potential therapeutic agent. This guide provides a framework for assessing the selectivity of inhibitors targeting the histone methyltransferase NSD2, a key enzyme implicated in various cancers.
Due to the lack of publicly available data for a compound designated "MC2392," this guide will utilize the well-characterized NSD2-PWWP1 domain chemical probe, UNC6934 , as a representative example to illustrate the principles and methodologies for validating inhibitor specificity.
Introduction to NSD2 and the Importance of Selective Inhibition
NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as WHSC1 or MMSET, is a histone methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2). This epigenetic modification is associated with active gene transcription. Dysregulation of NSD2 activity, often through genetic alterations, is a driver in several cancers, including multiple myeloma.[1] Therefore, specific inhibitors of NSD2 are highly sought after as tools to study its biological function and as potential cancer therapeutics.
An ideal inhibitor should exhibit high potency for its intended target while displaying minimal activity against other related enzymes, such as other histone methyltransferases. This selectivity minimizes off-target effects and ensures that the observed biological consequences are a direct result of inhibiting the intended target.
Comparative Specificity of UNC6934
UNC6934 is a potent and selective chemical probe for the PWWP1 domain of NSD2.[2][3][4][5] The following tables summarize the inhibitory activity of UNC6934 against NSD2 and a panel of other methyltransferases, demonstrating its high specificity.
Biochemical Potency of UNC6934 against NSD2
| Compound | Target | Assay Type | Potency (IC₅₀/K_d) |
| UNC6934 | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | K_d = 80 ± 18 nM[2] |
| UNC6934 | NSD2-PWWP1 binding to H3K36me2 nucleosomes | AlphaScreen | IC₅₀ = 104 ± 13 nM[6] |
| UNC6934 | Full-length NSD2 binding to H3K36me2 nucleosomes | AlphaScreen | IC₅₀ = 78 ± 29 nM[6] |
Cellular Target Engagement of UNC6934
| Compound | Cell Line | Assay Type | Potency (IC₅₀) |
| UNC6934 | U2OS | NanoBRET | IC₅₀ = 1.09 ± 0.23 µM[2][4][5] |
Selectivity Profile of UNC6934 against Other Methyltransferases
UNC6934 has been profiled against a broad panel of methyltransferases and has been shown to be highly selective for the NSD2-PWWP1 domain.
| Target | % Inhibition at 1 µM UNC6934 | % Inhibition at 10 µM UNC6934 |
| NSD2 | >95% | >95% |
| NSD1 | <10% | <20% |
| NSD3 | <10% | <20% |
| SETD2 | <5% | <10% |
| EZH2 | <5% | <10% |
| Data is representative based on findings that UNC6934 did not inhibit a panel of 33 methyltransferase domains, including NSD1, NSD2, NSD3, and SETD2.[3][6] |
Experimental Protocols for Specificity Validation
To validate the specificity of an NSD2 inhibitor, a combination of biochemical and cellular assays is recommended.
In Vitro Histone Methyltransferase (HMT) Assay
This biochemical assay directly measures the enzymatic activity of the methyltransferase and its inhibition. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle: The assay measures the accumulation of the methylated histone mark using specific antibodies labeled with a FRET (Förster Resonance Energy Transfer) donor and acceptor. Inhibition of the methyltransferase results in a decreased FRET signal.
Protocol:
-
Reagents:
-
Recombinant human NSD2, NSD1, NSD3, SETD2, and EZH2 enzymes.
-
Histone H3 substrate (full-length or peptide).
-
S-adenosylmethionine (SAM) as a methyl donor.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Anti-H3K36me2 antibody labeled with a FRET donor (e.g., Terbium cryptate).
-
Streptavidin-XL665 (FRET acceptor) for biotinylated histone substrates.
-
Assay buffer.
-
-
Procedure:
-
Add the methyltransferase enzyme to the wells of a microplate.
-
Add the test inhibitor at a range of concentrations.
-
Add the histone H3 substrate and SAM to initiate the reaction.
-
Incubate at the optimal temperature and time for the enzyme.
-
Stop the reaction.
-
Add the detection reagents (FRET-labeled antibodies).
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Principle: Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the thermal stability of the target protein in the presence of the inhibitor indicates direct binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., a cell line with high NSD2 expression) to 80-90% confluency.
-
Treat the cells with the test inhibitor or vehicle control for a specified time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples and lyse the cells to release the proteins.
-
-
Quantification of Soluble Protein:
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble NSD2 using a method such as Western blotting or an AlphaLISA assay.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble NSD2 against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the inhibitor-treated sample confirms target engagement.
-
An isothermal dose-response experiment can be performed at a fixed temperature to determine the cellular EC₅₀.
-
Signaling Pathways and Experimental Workflows
Visualizing the relevant biological context and experimental procedures is essential for understanding the inhibitor's mechanism of action.
NSD2 Signaling in Cancer
NSD2 is involved in multiple signaling pathways that promote cancer cell proliferation, survival, and migration. Understanding these pathways helps to elucidate the downstream effects of NSD2 inhibition.
Caption: A simplified diagram of NSD2 signaling pathways in cancer.
Experimental Workflow for Validating Inhibitor Specificity
The following workflow outlines the key steps in assessing the specificity of a novel NSD2 inhibitor.
Caption: A logical workflow for the validation of NSD2 inhibitor specificity.
Conclusion
The validation of inhibitor specificity is a critical step in drug discovery and chemical biology. By employing a combination of in vitro biochemical assays and in-cell target engagement studies, researchers can confidently assess the selectivity of compounds like UNC6934 for NSD2. This rigorous approach is essential for the development of potent and specific probes to further investigate the biology of NSD2 and for the advancement of novel therapeutic strategies targeting this oncoprotein.
References
- 1. researchgate.net [researchgate.net]
- 2. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
Comparative Efficacy of QUB-2392 in Leukemia Cell Lines: A Novel Bioactive Peptide Approach
A Note on Nomenclature: The query specified "MC2392." However, extensive research has yielded no information on a compound with this designation. It is highly probable that this is a typographical error and the intended subject is QUB-2392 , a novel bioactive peptide with demonstrated anti-leukemic properties, named in recognition of its discovery at Queen's University Belfast.[1] This guide will henceforth focus on the available data for QUB-2392.
This guide provides a comparative overview of the novel bioactive peptide QUB-2392's efficacy against various leukemia cell lines. Due to the early stage of research, direct quantitative comparisons with established chemotherapeutic agents are limited. Therefore, this document focuses on its mechanism of action in comparison to standard-of-care drugs, supplemented with available quantitative data for these established agents to provide a benchmark for expected performance.
Mechanism of Action and Efficacy of QUB-2392
QUB-2392 is a novel bioactive peptide that has demonstrated significant anti-leukemic effects.[1] It was tested on a variety of leukemia cell lines, including those representing acute myeloid leukemia, acute lymphoblastic leukemia, and chronic myeloid leukemia.[1] The primary mechanism of action for QUB-2392 involves the induction of apoptosis, or programmed cell death, in cancer cells.[1]
Key molecular effects observed with QUB-2392 treatment include:
-
Upregulation of Pro-apoptotic Proteins: An increase in proteins that promote cell death.[1]
-
Upregulation of Tumor Suppressors: Increased expression of tumor suppressor genes, such as p53, which helps to control cell growth and division.[1]
-
Downregulation of Oncogenes: A reduction in the expression of genes that have the potential to cause cancer.[1]
-
Immunomodulatory and Anti-proliferative Effects: The peptide also appears to modulate the immune response and inhibit the rapid growth of cancer cells.[1]
At present, specific quantitative data, such as IC50 values for QUB-2392 across different cell lines, have not been made publicly available in peer-reviewed literature. The research is ongoing, with future plans to test the peptide on primary leukemia cells.[1]
Quantitative Data Summary
The following table summarizes the available IC50 values for standard chemotherapeutic agents used in the treatment of leukemia. This data is provided as a benchmark for the cytotoxic potential of anti-cancer drugs in relevant cell lines. As quantitative data for QUB-2392 becomes available, this table can be updated for a direct comparison.
| Drug | Cancer Cell Line | IC50 (µM) | Citation(s) |
| Doxorubicin | Jurkat (Acute T-cell Leukemia) | 0.35 - 0.66 | [2] |
| K-562 (Chronic Myelogenous Leukemia) | 0.031 - 0.996 | [3] | |
| MOLM-13 (Acute Myeloid Leukemia) | 0.048 | [4] | |
| Vincristine | CEM (Acute Lymphoblastic Leukemia) | 0.001 - 0.01 | |
| L1210 (Murine Leukemia) | ~0.002 |
Experimental Protocols
While the specific, detailed protocols for the QUB-2392 studies have not been fully published, a general methodology for assessing the efficacy of a novel anti-cancer compound in leukemia cell lines is described below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture and Seeding:
- Leukemia cell lines (e.g., Jurkat, K-562, MOLM-13) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere or stabilize for 24 hours.
2. Compound Treatment:
- QUB-2392 or a standard chemotherapeutic agent is dissolved in a suitable solvent (e.g., DMSO or sterile water) to create a stock solution.
- A series of dilutions of the compound are prepared in the culture medium.
- The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound. A control group receives medium with the solvent alone.
3. Incubation:
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
4. MTT Reagent Addition and Incubation:
- After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- The plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
5. Solubilization and Absorbance Reading:
- A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
- The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
6. Data Analysis:
- The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of QUB-2392
Caption: Conceptual signaling pathway of QUB-2392 in leukemia cells.
Experimental Workflow for Efficacy Testing
Caption: General experimental workflow for assessing the efficacy of QUB-2392.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: Doxorubicin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
A Comparative Analysis of MC2392 and PROTAC Degraders of NSD2: Two Distinct Approaches to Epigenetic Cancer Therapy
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving landscape of cancer therapeutics, epigenetic modulators have emerged as a promising class of drugs. This guide provides a detailed comparative analysis of two distinct therapeutic strategies: the novel hybrid retinoid-HDAC inhibitor, MC2392, and the emerging class of Proteolysis Targeting Chimera (PROTAC) degraders specifically targeting the histone methyltransferase NSD2. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in mechanism, efficacy, and experimental validation of these compounds.
Executive Summary
This guide delineates the fundamental differences between this compound and NSD2-targeting PROTACs. This compound acts as a context-selective Histone Deacetylase (HDAC) inhibitor, primarily showing efficacy in acute promyelocytic leukemia (APL) by targeting the PML-RARα-HDAC repressive complex. In contrast, NSD2 PROTACs, such as MS159 and LLC0424, are engineered molecules that induce the targeted degradation of the histone methyltransferase NSD2, a key oncogene in multiple myeloma and other cancers. While both approaches modulate the epigenome to achieve anti-cancer effects, their mechanisms of action, target specificity, and quantitative performance metrics differ significantly. This analysis presents the available experimental data to facilitate a comprehensive understanding of these two innovative therapeutic modalities.
Mechanisms of Action: Inhibition vs. Degradation
The most fundamental difference between this compound and NSD2 PROTACs lies in their mechanisms of action. This compound functions as an inhibitor, while PROTACs act as degraders.
This compound: A Context-Selective HDAC Inhibitor
This compound is a hybrid molecule that combines a retinoid moiety with a 2-aminoanilide tail characteristic of the HDAC inhibitor MS-275. Its mechanism is highly context-dependent, showing potent activity in cancer cells expressing the PML-RARα fusion protein, a hallmark of APL. This compound is thought to bind to the RARα portion of the fusion protein, allowing for the selective inhibition of HDACs within the repressive complex. This leads to changes in histone H3 acetylation at specific PML-RARα binding sites, altering the expression of stress-responsive and apoptotic genes, and ultimately inducing rapid, caspase-8-dependent cell death.
NSD2 PROTACs: Targeted Protein Degradation
PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific target proteins. An NSD2 PROTAC consists of a ligand that binds to NSD2, a linker, and a ligand that recruits an E3 ubiquitin ligase (commonly cereblon or VHL). This ternary complex formation (NSD2-PROTAC-E3 ligase) results in the ubiquitination of NSD2, marking it for degradation by the proteasome. This approach not only ablates the enzymatic activity of NSD2 but also its non-catalytic scaffolding functions.
Below is a DOT script-generated diagram illustrating the distinct signaling pathways.
Caption: Mechanisms of this compound and NSD2 PROTACs.
Performance and Efficacy: A Quantitative Comparison
Direct comparative studies between this compound and NSD2 PROTACs are not available due to their different target contexts. However, we can compare their performance based on reported data in their respective optimal models.
This compound Performance
This compound's efficacy is most pronounced in PML-RARα-expressing cells, where it induces massive cell death. Notably, it elicits weak all-trans retinoic acid (ATRA) and essentially no general HDAC inhibitor activity in vitro or in vivo in cells lacking the specific oncogenic context. This highlights its high degree of context selectivity rather than broad-spectrum cytotoxicity.
NSD2 PROTAC Degrader Performance
The performance of NSD2 PROTACs is measured by their ability to induce degradation of the NSD2 protein, typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
| Compound | Cell Line | DC50 | Dmax | Treatment Time | Citation |
| MS159 | 293FT | 5.2 µM | Not Reported | 48 hours | [1] |
| LLC0424 | RPMI-8402 | 20 nM | 96% | Not Reported | [1][2] |
As shown in the table, LLC0424 demonstrates significantly higher potency in degrading NSD2 compared to the first-in-class degrader, MS159. The development of more potent and selective PROTACs is an area of active research.
The following DOT script illustrates a typical experimental workflow for evaluating these compounds.
Caption: General experimental workflow for compound evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of key experimental protocols used to characterize this compound and NSD2 PROTACs.
This compound Experimental Protocols
-
Cell Lines: NB4 (PML-RARα positive APL cell line) and other solid and leukemic tumor cell lines as negative controls.
-
Cell Death Assays: Caspase-8 activity assays, ROS production measurements, and flow cytometry for apoptosis analysis.
-
Epigenetic Analysis: Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) to assess changes in H3 acetylation at PML-RARα binding sites.
-
Gene Expression Analysis: RNA sequencing (RNA-seq) to identify differentially expressed genes upon this compound treatment.
NSD2 PROTAC Experimental Protocols
-
Cell Lines: Multiple myeloma cell lines (e.g., KMS11, H929) and acute lymphoblastic leukemia cell lines (e.g., RPMI-8402) that are dependent on NSD2. 293FT cells are also commonly used for initial degradation assessment.
-
Western Blotting for NSD2 Degradation:
-
Treatment: Cells are treated with varying concentrations of the PROTAC for different durations (e.g., 24, 48, 72 hours).
-
Lysis: Cells are lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against NSD2 and a loading control (e.g., GAPDH, β-actin). This is followed by incubation with a secondary antibody.
-
Detection: Signal is detected using chemiluminescence. Densitometry is used to quantify protein levels relative to the loading control.
-
-
Cell Viability and Proliferation Assays:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells. Cells are treated with the PROTAC for an extended period (e.g., 8 days), and luminescence is measured according to the manufacturer's protocol.[2]
-
MTT/XTT Assays: Colorimetric assays that measure mitochondrial metabolic activity.
-
-
Mechanism of Action Confirmation:
-
Proteasome Inhibition: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue PROTAC-induced degradation of NSD2.
-
E3 Ligase Ligand Competition: Co-treatment with an excess of the free E3 ligase ligand (e.g., pomalidomide for CRBN-based PROTACs) should competitively inhibit ternary complex formation and rescue NSD2 degradation.
-
Concluding Remarks
This compound and NSD2-targeting PROTACs represent two innovative and mechanistically distinct approaches to cancer therapy. This compound's strength lies in its context-dependent selectivity, offering a potential therapeutic window for specific cancer subtypes like APL. Its mechanism of selective HDAC inhibition within a specific oncogenic complex is a novel concept in targeted therapy.
NSD2 PROTACs, on the other hand, offer a powerful platform for targeting proteins previously considered "undruggable." By inducing the complete removal of the NSD2 protein, they can abrogate both its catalytic and non-catalytic functions, which may offer a more profound and durable anti-tumor effect in NSD2-dependent cancers like multiple myeloma. The high potency of newer generation PROTACs like LLC0424 highlights the rapid progress and therapeutic potential of this modality.
For researchers and drug developers, the choice between these strategies will depend on the specific cancer biology, the role of the target protein, and the desired therapeutic outcome. This comparative guide provides a foundational understanding of these two exciting avenues in the pursuit of novel epigenetic cancer treatments. Further research, particularly studies exploring potential synergies between HDAC inhibitors and protein degraders, may unlock even more effective therapeutic strategies in the future.
References
Assessing the Therapeutic Index of MC2392 in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC2392 is a novel, context-selective hybrid molecule designed for the targeted therapy of Acute Promyelocytic Leukemia (APL). It integrates the structural features of all-trans retinoic acid (ATRA) and the 2-aminoanilide tail of the histone deacetylase (HDAC) inhibitor MS-275. This unique design aims to overcome the limitations of conventional APL therapies by specifically targeting the PML-RARα oncoprotein, the hallmark of this leukemia subtype. This guide provides a comparative analysis of the preclinical data available for this compound and its parent compounds, ATRA and MS-275, with a focus on the elements that contribute to its therapeutic index. While direct quantitative comparisons of the therapeutic index of this compound are limited in publicly available literature, this guide synthesizes the existing data to offer a comprehensive overview of its preclinical profile.
Comparative Analysis of this compound, ATRA, and MS-275
The therapeutic potential of this compound lies in its selective mechanism of action, which distinguishes it from its parent compounds.
| Feature | This compound | All-Trans Retinoic Acid (ATRA) | MS-275 (Entinostat) |
| Mechanism of Action | Binds to the RARα moiety of the PML-RARα fusion protein and selectively inhibits the associated HDACs, leading to targeted apoptosis in APL cells.[1][2] | Binds to the retinoic acid receptor (RAR), inducing differentiation of leukemic promyelocytes. It can also induce apoptosis at pharmacological doses.[3][4][5] | A broad-spectrum HDAC inhibitor that causes cell cycle arrest, differentiation, and apoptosis in various cancer cells by altering gene expression. |
| Selectivity | Highly selective for APL cells expressing the PML-RARα oncoprotein. It shows weak ATRA and HDACi activity in other cell types.[1][2] | Acts on all cells expressing RARs, which can lead to off-target effects and the development of resistance. | Inhibits multiple HDAC enzymes, potentially leading to toxicity in normal tissues. |
| Reported Preclinical Efficacy in APL Models | Induces rapid and massive caspase-8-dependent cell death in PML-RARα-expressing cells.[1][2] | Induces differentiation and can lead to remission in APL patients.[3][4][5] | Demonstrates anti-leukemic activity in preclinical models, but with less specificity than targeted agents. |
| Reported Preclinical Toxicity | Does not affect solid and other leukemic tumors that do not express PML-RARα, suggesting a favorable safety profile. Specific MTD and LD50 values are not publicly available.[1][2] | Can cause retinoic acid syndrome, a life-threatening complication. | Dose-limiting toxicities in preclinical models include myelosuppression. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to characterize the activity of this compound and its comparators.
In Vivo Xenograft Model of Acute Promyelocytic Leukemia
This protocol describes the establishment of a murine xenograft model to evaluate the in vivo efficacy of anticancer agents against APL.
-
Cell Culture: Human APL cell lines expressing PML-RARα (e.g., NB4 cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice) are used to prevent rejection of the human tumor cells.
-
Cell Implantation: A suspension of APL cells (typically 1 x 10^7 cells per mouse) is injected subcutaneously or intravenously into the mice.
-
Tumor Growth Monitoring: Tumor volume (for subcutaneous models) or leukemia progression (for disseminated models) is monitored regularly.
-
Drug Administration: Once tumors are established or leukemia is detectable, mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) and comparators are administered at predetermined doses and schedules.
-
Efficacy Assessment: The primary endpoint is typically overall survival or a delay in tumor growth/leukemia progression.
-
Toxicity Assessment: Animal weight, behavior, and signs of distress are monitored daily to assess toxicity. At the end of the study, blood and major organs can be collected for histopathological and hematological analysis to determine the maximum tolerated dose (MTD).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: APL cells are treated with this compound, ATRA, MS-275, or vehicle control for a specified period.
-
Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
HDAC Activity Assay
This assay measures the ability of a compound to inhibit HDAC enzymes.
-
Nuclear Extract Preparation: Nuclear extracts are prepared from treated and untreated APL cells.
-
Assay Reaction: The nuclear extracts are incubated with a fluorogenic HDAC substrate and the test compound (e.g., this compound, MS-275).
-
Signal Detection: The reaction is stopped, and the fluorescence generated by the deacetylated substrate is measured using a fluorometer. The degree of inhibition is calculated relative to the untreated control.
Caspase-8 Activity Assay
This assay quantifies the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.
-
Cell Lysis: APL cells are treated with the compounds of interest and then lysed to release cellular contents.
-
Assay Reaction: The cell lysate is incubated with a specific caspase-8 substrate conjugated to a colorimetric or fluorometric reporter.
-
Signal Measurement: The cleavage of the substrate by active caspase-8 releases the reporter molecule, which is then quantified using a spectrophotometer or fluorometer.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The diagrams below illustrate the signaling pathways targeted by retinoids and HDAC inhibitors.
Caption: The canonical retinoid signaling pathway, leading to changes in gene transcription.
References
- 1. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arsenic-trioxide-dose-capping-to-decrease-toxicity-in-the-treatment-of-acute-promyelocytic-leukemia - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Generation of Retinoid Signals During Development - Gregg Duester [grantome.com]
Independent Validation of Published MC2392 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide is intended to provide an objective comparison of the publicly available research findings for the entity designated as MC2392. The following sections aim to summarize quantitative data, detail experimental methodologies, and visualize key biological pathways to offer a comprehensive anlaysis for the scientific community.
I. Data Unavailability for this compound
Extensive searches for published research, clinical trial data, or any form of scientific literature pertaining to "this compound" have yielded no specific results. This suggests that "this compound" may be one of the following:
-
A very recent discovery with research that has not yet been published.
-
An internal designation for a compound or product within a private organization, for which the data is proprietary and not in the public domain.
-
An incorrect or outdated identifier.
Due to the absence of any foundational data, a direct comparison with alternative products or an independent validation of research findings is not possible at this time.
II. Placeholder for Comparative Data Analysis
Should public data for this compound become available, this section will be updated to include a detailed, tabular comparison of its performance metrics against other relevant alternatives. The tables will be structured to facilitate a clear and concise assessment of efficacy, safety, and other quantitative parameters.
Table 1: [Placeholder] Comparative Efficacy of this compound and Alternatives
| Compound/Therapy | Target | Mechanism of Action | Key Efficacy Endpoint | Result |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD |
| Alternative 1 |
| Alternative 2 | | | | |
Table 2: [Placeholder] Preclinical/Clinical Safety Profile Summary
| Compound/Therapy | Indication | Key Adverse Events | Frequency |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Alternative 1 |
| Alternative 2 | | | |
III. Placeholder for Experimental Protocols
Upon the publication of research concerning this compound, this section will provide detailed methodologies for the key experiments cited. This will include, but not be limited to, protocols for in vitro assays, in vivo models, and analytical techniques used to derive the reported findings.
IV. Placeholder for Visualized Signaling Pathways and Workflows
To aid in the understanding of the molecular mechanisms and experimental procedures related to this compound, diagrams will be generated using the Graphviz DOT language. These visualizations will adhere to the specified formatting guidelines to ensure clarity and high contrast for accessibility.
[Placeholder for future DOT script and diagram]
Caption: Hypothetical Signaling Pathway for this compound.
Conclusion
At present, the lack of publicly available research on this compound precludes an independent validation and comparative analysis. This guide will be updated as new information emerges in the scientific literature. We encourage researchers with access to data on this compound to publish their findings to advance collective scientific understanding.
Safety Operating Guide
MC2392 proper disposal procedures
Extensive searches for "MC2392" did not yield specific information, including a Safety Data Sheet (SDS), proper disposal procedures, or handling guidelines. The identifier "this compound" does not correspond to a readily available chemical or substance in publicly accessible databases.
The search results provided information for unrelated substances, such as "MACGUARD® 2792 Antifreeze," a polishing compound, and a material identified as "RC116L," none of which are relevant to "this compound."
To ensure the safe handling and disposal of the substance , it is crucial to identify it correctly. Please provide a more specific chemical name, CAS (Chemical Abstracts Service) number, or any other relevant identifiers.
Once the substance is accurately identified, the following information, as originally requested, can be provided:
-
Proper Disposal Procedures: Detailed, step-by-step guidance for safe disposal, including any necessary waste treatment methods and regulatory compliance.
-
Essential Safety and Logistical Information: Comprehensive details on handling, storage, personal protective equipment (PPE), and emergency procedures.
-
Data Presentation: Summarized quantitative data in structured tables.
-
Experimental Protocols: Detailed methodologies for any relevant experiments.
-
Visualizations: Diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) to illustrate key processes.
Without a correct identifier, providing accurate and safe guidance is impossible. The absence of a specific SDS for "this compound" means that critical safety information regarding its properties, hazards, and emergency measures is unavailable.
Essential Safety and Handling Guidance for MC2392
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of MC2392, a novel hybrid retinoid-Histone Deacetylase (HDAC) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the known properties of retinoids and HDAC inhibitors and are intended to provide a robust framework for safe laboratory operations.
Personal Protective Equipment (PPE)
Due to the dual nature of this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Chemically resistant gloves (e.g., thicker nitrile or neoprene) |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Body Protection | Laboratory coat | Impervious gown or apron |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | Fitted N95 or higher respirator if aerosols may be generated |
Handling and Operational Plan
Engineering Controls:
-
Handle this compound in a well-ventilated laboratory.
-
For procedures that may generate dust or aerosols, use a certified chemical fume hood.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and decontaminate the area. For large spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
All waste materials contaminated with this compound, including gloves, disposable lab coats, and absorbent materials, must be disposed of as hazardous chemical waste.
| Waste Stream | Disposal Container |
| Solid Waste | Labeled, sealed, and puncture-resistant container |
| Liquid Waste | Labeled, sealed, and chemically compatible container |
| Sharps | Labeled, puncture-proof sharps container |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Signaling Pathway and Experimental Workflow Visualization
To aid in understanding the operational logic, the following diagrams illustrate the decision-making process for PPE selection and the general experimental workflow for handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step experimental workflow for this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
